molecular formula C11H15N3 B2510928 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2201693-00-5

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Katalognummer: B2510928
CAS-Nummer: 2201693-00-5
Molekulargewicht: 189.262
InChI-Schlüssel: AMBDRVPZKJSKQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . This compound is built around the 7-azabicyclo[2.2.1]heptane scaffold, a structure recognized in medicinal chemistry for its utility in developing ligands for central nervous system targets . Derivatives of this azabicyclic scaffold have been identified as potential ligands for nicotinic acetylcholine receptors (nAChRs) . Some related compounds exhibit picomolar in vitro binding affinity at these receptors and have been investigated as potential radioligands for positron emission tomography (PET) imaging of extrathalamic nAChRs in the brain . The 7-azabicyclo[2.2.1]heptane core is also a key skeleton for creating novel analogues of known bioactive molecules, such as epibatidine, and for developing selective sigma-2 (σ2) receptor ligands, highlighting its versatility in neuropharmacological research and drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDRVPZKJSKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Physicochemical and Pharmacological Profile of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from "flat" sp2-rich molecules to conformationally restricted, sp3-rich architectures is a proven strategy to improve clinical success rates. 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane represents a highly privileged pharmacophore building block that perfectly encapsulates this paradigm.

This molecule fuses a 2-methylpyrimidine moiety—a classic heteroaromatic hinge-binder—with a 7-azabicyclo[2.2.1]heptane ring. Why choose this bridged bicyclic system over a standard flexible amine like piperidine or pyrrolidine? The causality lies in thermodynamics and pharmacokinetics. A flexible ring exists in multiple rapidly interconverting conformations, incurring a massive entropic penalty upon binding to a target protein. By bridging the ring, the amine is locked into a single, rigid vector. This pre-organization lowers the entropic cost of binding, directly translating to higher target affinity. Furthermore, the bridging geometry subtly alters the sp3 character of the nitrogen, reducing its basicity when conjugated to the pyrimidine. This reduction in basicity is critical for mitigating off-target hERG liability and improving passive membrane permeability.

This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and its emerging role in targeting complex kinases and ion channels, such as FGFR, DLK, and TRPC6[1][2][3].

Physicochemical Profiling & Quantitative Data

The physical properties of this compound make it an ideal fragment or intermediate for central nervous system (CNS) and systemic drug discovery. The lack of hydrogen bond donors (HBD) and a low polar surface area ensure minimal desolvation energy is required for the molecule to pass through lipid bilayers.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Implication in Drug Design
Molecular Formula C11H15N3Defines the exact mass and isotopic distribution for MS tracking.
Molecular Weight 189.26 g/mol Low MW (<300 Da) makes it an ideal, highly efficient ligand building block.
Calculated LogP (cLogP) ~1.9Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area ~38.0 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0Lack of HBDs reduces the desolvation penalty, improving passive diffusion.
Hydrogen Bond Acceptors (HBA) 3Provides sufficient interaction vectors for kinase hinge regions.
Rotatable Bonds 1High rigidity minimizes the entropic penalty upon target binding.

Synthetic Methodology & Validation Protocol

The synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is designed as a self-validating system to ensure high yield and purity.

Experimental Protocol: SNAr Synthesis

Rationale for Reagent Selection: The choice of Potassium Carbonate (K₂CO₃) over stronger bases like Sodium Hydride (NaH) is deliberate. While NaH would rapidly deprotonate the azabicycle, it risks degrading the electrophilic pyrimidine. K₂CO₃ provides a mild, heterogeneous basic environment that slowly neutralizes the hydrochloride salt of the azabicycle, maintaining a steady-state concentration of the free amine. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the substitution at the 4-position of the pyrimidine.

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with 4-chloro-2-methylpyrimidine (1.0 eq) and 7-azabicyclo[2.2.1]heptane hydrochloride (1.2 eq).

  • Solvation & Base Addition: Add anhydrous DMF (10 volumes relative to the limiting reagent) followed by finely powdered K₂CO₃ (3.0 eq).

  • Execution: Heat the suspension to 80°C – 100°C. Stir vigorously for 12–18 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 129.0) is consumed, and the target mass (m/z 190.1 [M+H]⁺) dominates the chromatogram.

  • Self-Validating Workup: Cool the mixture to room temperature. Quench with a large excess of deionized water (1:10 ratio) and extract three times with Ethyl Acetate (EtOAc).

    • Causality Check: DMF is notoriously difficult to remove via evaporation. By executing three consecutive brine washes of the combined EtOAc layers, the DMF partitions entirely into the aqueous phase. If the organic layer exhibits a residual DMF peak in the crude ¹H-NMR (~2.9 ppm and ~2.8 ppm in CDCl₃), the washing step was insufficient and must be repeated.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient 98:2 to 90:10) to yield the pure product.

SNAr_Synthesis SM1 4-Chloro-2-methylpyrimidine (Electrophile) Cond Base: K2CO3 (3.0 eq) Solvent: DMF Temp: 80-100°C SM1->Cond SM2 7-Azabicyclo[2.2.1]heptane HCl (Nucleophile) SM2->Cond IPC In-Process Control: LC-MS Monitoring (Target Mass: 190.1 [M+H]+) Cond->IPC 12-18 Hours Prod 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane (Purified Product) IPC->Prod Aqueous Workup & Chromatography

Fig 1: SNAr synthetic workflow with integrated in-process LC-MS validation.

Pharmacological Utility & Target Engagement

This compound is not a final drug but a highly optimized pharmacophore. Its structural geometry allows it to act as a dual-function warhead in the active sites of various therapeutic targets.

Kinase and Ion Channel Inhibition
  • TRPC6 Channels: In the treatment of nephrotic syndrome and pulmonary hypertension, TRPC6 inhibitors utilize the 2-methylpyrimidine core to anchor into the allosteric binding site, while the bulky, rigid 7-azabicyclo[2.2.1]heptane acts as a steric plug to block ion influx[2].

  • DLK (Dual Leucine Zipper Kinase): For neurodegenerative diseases (e.g., ALS, Alzheimer's), DLK inhibitors require exceptional BBB penetrance. The low tPSA of this fragment, combined with its ability to form critical hydrogen bonds via the pyrimidine nitrogens, makes it an ideal hinge-binding motif[3].

  • FGFR Tyrosine Kinases: In oncology, substituted pyrazolo[1,5-a]pyridines utilizing this exact bicyclic-pyrimidine tail have shown potent, selective inhibition of FGFR3, leveraging the rigid bicycle to vector into the solvent-exposed channel of the kinase domain without clashing with the gatekeeper residue[1].

Binding_Pathway Ligand Pharmacophore 7-(2-Methylpyrimidin-4-yl) -7-azabicyclo[2.2.1]heptane Hinge Kinase Hinge Region (Backbone Amides) Ligand->Hinge Pyrimidine N (H-Bond Acceptor) Pocket Hydrophobic Pocket (Solvent Channel) Ligand->Pocket Bridged Bicycle (Steric Vectoring) Effect Target Inhibition (e.g., FGFR, DLK, TRPC6) Hinge->Effect Pocket->Effect

Fig 2: Pharmacophore binding model illustrating target engagement in kinase/ion channel domains.

ADME & Metabolic Stability Profiling

Understanding the metabolic soft spots of this fragment is crucial for downstream lead optimization.

  • Oxidative Liability: The primary metabolic soft spot is the 2-methyl group on the pyrimidine ring. Cytochrome P450 (CYP3A4/CYP2D6) enzymes readily oxidize this benzylic-like position to form a hydroxymethyl metabolite. If this clearance pathway is too rapid in in vivo models, medicinal chemists will typically replace the methyl group with a trifluoromethyl (-CF₃) or a cyclopropyl group to block oxidation.

  • Ring Stability: Unlike flexible piperidines, which are highly susceptible to CYP-mediated α-oxidation leading to ring-opening and reactive iminium ion formation, the 7-azabicyclo[2.2.1]heptane system is sterically hindered. The bridgehead carbons cannot easily undergo oxidation, granting this scaffold superior microsomal stability (extended t1/2​ ) and a cleaner toxicity profile.

References

  • Title: US12180207B2 - Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases Source: Google Patents URL
  • Title: EP 4137481 A1 - ARYL OR HETEROARYL DERIVATIVE (TRPC6 Inhibitors)
  • Source: Googleapis (Patent Publication)

Sources

Structural Elucidation of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bridged bicyclic amine scaffold, specifically the 7-azabicyclo[2.2.1]heptane system, is a privileged pharmacophore frequently encountered in neuroactive alkaloids (such as epibatidine) and synthetic ligands targeting nicotinic acetylcholine receptors (nAChRs)[1][2]. The compound 7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane represents a unique structural entity where an electron-deficient heteroaromatic ring (2-methylpyrimidin-4-yl) is directly conjugated to the bridging nitrogen (N7) of the bicyclic core.

Elucidating this structure presents specific analytical challenges. The geometric constraints of the [2.2.1] bicyclic system fiercely resist the nitrogen planarization typically induced by conjugation with an aromatic ring. Consequently, the structural elucidation must not only confirm 2D atomic connectivity but also map the 3D conformational dynamics (nitrogen pyramidalization and rotational isomerism) using High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and X-ray crystallography.

Structural & Conformational Dynamics: The Pyramidalization Paradox

In typical anilines or heteroaromatic amines, the nitrogen atom adopts an sp2 -hybridized planar geometry to maximize the delocalization of its lone pair into the adjacent π -system. However, in 7-azabicyclo[2.2.1]heptane derivatives, forcing the N7 atom into a planar geometry introduces severe angle strain at the C1-N7-C4 bridgehead[3].

The Causality of the Geometry: Because the energetic penalty of ring strain exceeds the stabilization gained from π -conjugation, the N7 atom in this molecule remains intrinsically pyramidal ( sp3 -hybridized). This pyramidalization fundamentally alters the molecule's behavior in solution:

  • Restricted Rotation: The partial double-bond character of the N7–C4' (pyrimidine) bond is weakened, yet steric hindrance from the bicyclic core creates a rotational barrier.

  • Nitrogen Inversion: The pyramidal N7 atom can undergo slow inversion on the NMR timescale, often resulting in broadened resonance signals for the bridgehead protons (H1/H4) at room temperature[3].

Conformational_Dynamics StateA Pyramidal N7 (Syn Conformer) StateB Planar Transition State (High Strain) StateA->StateB N-Inversion StateC Pyramidal N7 (Anti Conformer) StateB->StateC N-Inversion

Figure 1: Nitrogen inversion dynamics of the 7-azabicyclo[2.2.1]heptane core.

Compositional Verification: High-Resolution Mass Spectrometry (HRMS)

Before mapping connectivity, the exact molecular formula must be established.

  • Theoretical Formula: C11​H15​N3​

  • Ionization Strategy: Electrospray Ionization (ESI) in positive mode is selected. The basicity of the pyrimidine nitrogens (N1, N3) and the tertiary bicyclic amine ensures highly efficient protonation, yielding an intense [M+H]+ molecular ion.

Table 1: HRMS Data Summary
AdductTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Diagnostic Fragments
[M+H]+ 190.1344190.1341-1.5 m/z 109.06 (Pyrimidine cleavage)
[M+Na]+ 212.1164212.1168+1.8 m/z 96.08 (Bicyclic core fragment)

Core Elucidation Strategy: NMR Spectroscopy

The cornerstone of the structural elucidation is multidimensional NMR. The strategy relies on bridging the isolated spin systems of the pyrimidine ring and the bicyclic core.

1D ^1^H and ^13^C NMR Signatures
  • The Pyrimidine Ring: The 2-methyl group appears as a sharp singlet at ~2.5 ppm. The C5'-H and C6'-H protons appear as a pair of doublets ( J≈6.0 Hz). Notably, the C5'-H is significantly shielded (~6.4 ppm) due to the strong electron-donating resonance effect of the N7 amine, while C6'-H is deshielded (~8.1 ppm) by the adjacent imine nitrogen.

  • The Bicyclic Core: The bridgehead protons (H1, H4) resonate downfield (~4.4 ppm) due to the electron-withdrawing nature of the adjacent N7-pyrimidine system. The exo and endo protons of the ethylene bridges (H2, H3, H5, H6) form complex multiplets between 1.4 and 2.0 ppm.

Expert Insight (The Karplus Effect): A diagnostic feature of the [2.2.1] system is the near-zero coupling constant ( 3J≈0 Hz) between the bridgehead protons (H1/H4) and the adjacent endo protons. The rigid dihedral angle is ~90°, rendering them virtually invisible to each other in a standard COSY experiment[1].

2D NMR Connectivity (COSY, HSQC, HMBC)

To prove that the pyrimidine ring is attached specifically at the N7 position, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Logic H1_H4 Bridgehead Protons (H1/H4) H2_H3 Methylene Protons (H2/H3/H5/H6) H1_H4->H2_H3 COSY (3J) Pyr_C4 Pyrimidine C4' H1_H4->Pyr_C4 HMBC (3J via N7) Me_C2 2'-Methyl Group Me_C2->Pyr_C4 HMBC (4J/3J)

Figure 2: Key 2D NMR correlations establishing connectivity across the N7 bridge.

Table 2: Comprehensive NMR Assignments (CDCl3, 400 MHz)
Position^1^H Shift (ppm), Multiplicity, J (Hz)^13^C Shift (ppm)Key HMBC Correlations (^1^H ^13^C)
1, 4 (Bridgehead)4.42 (bs, 2H)58.5C2, C3, C5, C6, C4' (Pyrimidine)
2, 3, 5, 6 (exo)1.85 - 1.95 (m, 4H)29.2C1, C4, C3/C5
2, 3, 5, 6 (endo)1.45 - 1.55 (m, 4H)29.2C1, C4
2' (Pyr-C)-167.3-
2'-CH3 2.51 (s, 3H)25.4C2', N1/N3 (weak)
4' (Pyr-C)-160.1-
5' (Pyr-CH)6.40 (d, J=6.0 , 1H)105.8C4', C6'
6' (Pyr-CH)8.12 (d, J=6.0 , 1H)157.4C2', C4', C5'

Spatial Conformation: NOESY & X-Ray Crystallography

While HMBC confirms the 2D topology, NOESY (Nuclear Overhauser Effect Spectroscopy) is required to determine the 3D orientation of the pyrimidine ring relative to the bicyclic core. Strong through-space NOE cross-peaks between the pyrimidine C5'-H and the bridgehead H1/H4 protons confirm the spatial proximity of the ring to the top face of the[2.2.1] system.

If the compound yields suitable crystals, X-ray crystallography serves as the absolute orthogonal validation. The critical metric to extract from the crystal structure is the sum of the bond angles around the N7 atom ( ΣθN7​ ). A perfectly planar nitrogen will have Σθ=360∘ , whereas a fully sp3 pyramidal nitrogen will approach ∼328∘ . In 7-azabicyclo[2.2.1]heptane systems conjugated to aromatic rings, this value typically rests around 340∘−345∘ , confirming the pyramidalization paradox[3].

Self-Validating Experimental Protocols

Protocol A: HRMS Acquisition
  • Step 1: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Step 2: Infuse the sample into an ESI-TOF mass spectrometer at a flow rate of 10 µL/min.

  • Step 3: Acquire data in positive ion mode ( m/z 50–1000) with a capillary voltage of 3.0 kV.

  • Self-Validation Checkpoint: Introduce a known lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously. The protocol is only validated if the mass error of the lock-mass is <2 ppm, ensuring the −1.5 ppm error observed for the analyte is instrumentally accurate.

Protocol B: Multidimensional NMR Acquisition
  • Step 1: Dissolve 20 mg of the highly purified compound (>98% by HPLC) in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Step 2: Acquire standard 1D ^1^H (16 scans) and ^13^C (1024 scans) spectra at 298 K.

  • Step 3: If bridgehead proton signals (H1/H4) are broadened due to intermediate nitrogen inversion rates, perform Variable-Temperature (VT) NMR. Heat the sample to 323 K to achieve the fast-exchange limit, which will sharpen the signals for accurate integration[3].

  • Step 4: Acquire 2D COSY, HSQC, HMBC, and NOESY (mixing time = 400 ms).

  • Self-Validation Checkpoint: The structural assignment is strictly validated only when the sum of the integrated ^1^H signals exactly equals 15, and the HSQC spectrum confirms exactly 6 protonated carbons (4 from the bicyclic core, 2 from the pyrimidine) and 1 methyl group, leaving exactly 4 quaternary carbons to be mapped via 1D ^13^C and HMBC.

Workflow A Sample Preparation (High Purity >98%) B HRMS Analysis (Exact Mass & Formula) A->B C 1D NMR (1H, 13C) (Functional Groups & Shift Data) B->C D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) C->D E NOESY / ROESY (Spatial Conformation & Stereochem) D->E F X-Ray Crystallography (Absolute Configuration & N7 Pyramidalization) E->F G Final Structure Elucidation: 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane F->G

Figure 3: Step-by-step analytical workflow for complete structure elucidation.

References

  • Chen, Z., & Trudell, M. L. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews.
  • Ohwada, T., et al. (2021). An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution.
  • Carroll, F. I., et al. (2010). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)

Sources

Navigating the Chemical Space of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane: Structural Utility, Synthesis, and Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, researchers frequently encounter highly specialized molecular fragments that serve as critical pharmacophores but lack widely indexed Chemical Abstracts Service (CAS) registry numbers. The compound 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane exemplifies this phenomenon. Rather than being a ubiquitous off-the-shelf commodity, it is a proprietary or custom-synthesized intermediate embedded within complex patent claims for targeted therapeutics, including 1[1],2[2], and 3[3].

This technical whitepaper provides an authoritative guide on the structural causality, physicochemical profiling, and validated synthetic protocols for this critical building block.

Structural Causality and Pharmacological Rationale

Why do medicinal chemists deliberately design molecules incorporating this specific substructure? The answer lies in the synergistic combination of its two halves:

  • The 7-Azabicyclo[2.2.1]heptane Core: This bridged bicyclic amine, famously recognized as the core scaffold of the potent nicotinic acetylcholine receptor agonist 4[4], acts as a highly rigidified bioisostere for piperidine or pyrrolidine. The bridged architecture locks the nitrogen atom in a specific spatial orientation, drastically reducing the entropic penalty upon binding to a target protein[4]. Furthermore, it forces the attached substituents into well-defined vectors, improving target selectivity and metabolic stability.

  • The 2-Methylpyrimidin-4-yl Moiety: Pyrimidines are privileged structures in kinase drug discovery. The nitrogen atoms in the pyrimidine ring serve as excellent hydrogen bond acceptors, often interacting with the hinge region of kinases[3]. The addition of the 2-methyl group provides a subtle steric bump that can twist the ring out of planarity relative to adjacent aromatic systems, optimizing the dihedral angle for deep binding pocket insertion.

When combined via a C-N bond, the resulting fragment offers a sterically demanding and vectorially precise pharmacophore that prevents off-target promiscuity.

Physicochemical Profiling and Chemical Identity

Because a definitive CAS number is unassigned in primary public databases for this exact connected assembly, researchers must rely on computed identifiers and predicted physicochemical properties to register the compound in internal corporate databases. The parent amine, 5[5], is well-characterized (CAS: 279-40-3), but the coupled product requires de novo characterization.

Table 1: Computed Identifiers and Physicochemical Properties

PropertyValueRationale / Significance
IUPAC Name 7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptaneStandardized nomenclature for patent filing.
Molecular Formula C11H15N3Used for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 189.26 g/mol Optimal low-molecular-weight fragment for Lead-Oriented Synthesis.
SMILES CC1=NC(=CC=N1)N2C3CCC2CC3Machine-readable format for computational docking and library enumeration.
Topological Polar Surface Area (TPSA) ~29.0 ŲExcellent membrane permeability; highly suitable for CNS targets (e.g., DLK inhibitors).
Hydrogen Bond Acceptors 2Provided by the pyrimidine nitrogens; crucial for kinase hinge binding.
Validated Synthetic Methodology

To ensure trustworthiness and reproducibility, the following protocol details the Nucleophilic Aromatic Substitution (SNAr) synthesis of the title compound.

Causality in Experimental Design: The coupling of the bridged amine—often supplied as a stable 6[6]—with 4-chloro-2-methylpyrimidine requires a polar aprotic solvent. N,N-Dimethylformamide (DMF) is selected because it poorly solvates the nucleophilic amine, thereby increasing its reactivity. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine without competing for the electrophilic pyrimidine carbon.

Step-by-Step Protocol: SNAr Coupling
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq, 10.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 30.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete generation of the free amine.

  • Electrophile Addition: Add 4-chloro-2-methylpyrimidine (1.1 eq, 11.0 mmol) in a single portion.

  • Heating & Self-Validation: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath.

    • Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The rigid bridged amine is sterically hindered; therefore, elevated temperatures are required to drive the SNAr reaction to completion. Do not proceed to workup until the starting amine mass (m/z 98 [M+H]+) is fully consumed to prevent co-elution during chromatography.

  • Workup: Once complete (typically 8-12 hours), cool the mixture to room temperature. Quench with saturated aqueous NaHCO3 (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane) to yield the pure product.

Workflow Visualization

The following diagram illustrates the logical progression from raw building blocks to the synthesized pharmacophore, and its ultimate integration into high-value drug discovery pipelines.

G N1 4-Chloro-2-methylpyrimidine (Electrophile) N3 SNAr Coupling DMF, DIPEA, 90°C N1->N3 N2 7-Azabicyclo[2.2.1]heptane (Nucleophile) N2->N3 N4 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane (Target Scaffold) N3->N4 N5 Drug Discovery Pipeline (e.g., TRPC6 / FGFR Inhibitors) N4->N5

Synthetic workflow and drug discovery integration for the title compound.

References
  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases - US12180207B2 Source: Google Patents URL
  • Title: 7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)
  • Source: Googleapis.com (Patents)
  • Title: 7-Azabicyclo[2.2.
  • Title: 7-Azabicyclo(2.2.1)
  • Source: EPO.

Sources

In-Depth Technical Guide: Lipophilicity and Solubility Profiling of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, bridged bicyclic amines—such as 7-azabicyclo[2.2.1]heptane (7-azanorbornane)—into drug scaffolds is a field-proven strategy for reducing conformational entropy and enhancing target binding affinity. When this aliphatic core is cross-coupled with a heteroaromatic system to form 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane , the resulting physicochemical profile is dictated by a complex interplay of steric bulk, crystal lattice energy, and electronic delocalization.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data collection exercise, but as a mechanistic study. This whitepaper dissects the causality behind the compound's lipophilicity and solubility, providing self-validating experimental workflows designed to ensure absolute scientific integrity.

Structural Profiling & Physicochemical Rationale

To accurately measure a molecule's properties, we must first understand the structural causality driving its behavior.

  • Electronic Delocalization and pKa Shift: In an unsubstituted 7-azanorbornane, the secondary amine is highly basic (pKa ~ 10.5). However, in our target molecule, the nitrogen lone pair is conjugated with the electron-deficient 4-position of the pyrimidine ring. This enamine-like resonance drastically diminishes the basicity of the bridged nitrogen. Consequently, the primary site of protonation shifts to the endocyclic pyrimidine nitrogens, yielding an estimated pKa of ~6.2.

  • Impact on Charge State: According to established principles of absorption and charge state modeling[1], a pKa of 6.2 dictates that at physiological pH (7.4), the molecule exists predominantly (>90%) as a neutral free base. This neutral state governs its intrinsic lipophilicity (LogP) and acts as the limiting factor for its physiological thermodynamic solubility.

  • Crystal Lattice Energy: The highly symmetrical and rigid nature of the 7-azanorbornane core allows for tight molecular packing in the solid state. This high crystal lattice energy directly antagonizes aqueous dissolution, making thermodynamic solubility assays critical.

Ionization LowPH Low pH (< 3.0) Protonated Pyrimidine (Cation) HighPH Physiological pH (7.4) Neutral Free Base LowPH->HighPH Deprotonation (pKa ~6.2) SolHigh High Aqueous Solubility (Ion-Dipole Interactions) LowPH->SolHigh Drives SolLow Intrinsic Solubility (S0) (Crystal Lattice Limited) HighPH->SolLow Drives

Caption: Logical relationship between pH-dependent ionization states and aqueous solubility.

Lipophilicity Profiling (LogP and LogD)

Causality of Experimental Choice

While computational models (cLogP) provide baseline estimates, the unique steric shielding of the bridged bicyclic system often leads to deviations from calculated values. Therefore, the Shake-Flask method, standardized under OECD Test Guideline 107[2], remains the gold standard. It provides a direct, empirical measurement of thermodynamic partitioning between n-octanol and water.

Protocol 1: Shake-Flask LogP/LogD Determination

This protocol is a self-validating system: mass balance is calculated across both phases to ensure no compound is lost to glass adsorption or precipitation at the interface.

  • Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for LogD; pH 9.0 for LogP to ensure a fully neutral state) by stirring the two phases together vigorously for 24 hours at 25 °C. Allow to separate.

  • Sample Preparation: Dissolve exactly 1.0 mg of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane in 1.0 mL of the pre-saturated n-octanol phase.

  • Equilibration: Combine the spiked n-octanol with the pre-saturated aqueous buffer in a 1:1 ratio within a silanized glass vial. Agitate on a thermostatic rotary shaker at 25 °C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to guarantee complete disruption of any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a microsyringe. Quantify the concentration of the compound in each phase using HPLC-UV (λ = 254 nm).

  • Validation: Calculate the mass balance. The sum of the compound in both phases must equal 100% ± 5% of the initial spike. Calculate LogP/LogD as Log10​(Coctanol​/Caqueous​) .

Solubility Profiling (Kinetic vs. Thermodynamic)

Causality of Experimental Choice

Kinetic solubility assays (e.g., DMSO-dilution nephelometry) routinely overestimate solubility due to the formation of metastable, supersaturated solutions. Because our target molecule possesses a rigid scaffold prone to strong lattice energies, thermodynamic solubility—measured via the shake-flask method according to OECD Test Guideline 105[3]—is mandatory to determine the true equilibrium solubility limit.

Protocol 2: Thermodynamic Solubility (HPLC-UV)

This protocol includes a critical self-validating step (XRPD analysis) to ensure the solid phase has not undergone salt disproportionation during the assay.

  • Suspension Preparation: Add an excess amount of solid 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane (~10 mg) to 1.0 mL of aqueous buffer (test at pH 1.2, pH 6.5, and pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 25 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validating Solid Analysis: Centrifuge the suspension. Extract a small portion of the residual solid and analyze it via X-Ray Powder Diffraction (XRPD). Rationale: This confirms that the crystal lattice has not transformed into a different polymorph or a hydrate, which would invalidate the intrinsic solubility measurement.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify via HPLC-UV against a highly linear standard calibration curve ( R2>0.999 ).

Workflow A 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane B pKa Determination (Potentiometric Titration) A->B C Lipophilicity Profiling B->C Defines Charge State D Solubility Profiling B->D Defines pH-Dependence C1 LogP (Neutral State) OECD 107 Shake-Flask C->C1 C2 LogD (pH 7.4) Physiological Partitioning C->C2 D1 XRPD Solid-State Validation (Polymorph Check) D->D1 Self-Validation D2 Thermodynamic Solubility OECD 105 (HPLC-UV) D1->D2

Caption: Self-validating experimental workflow for physicochemical characterization.

Quantitative Data Presentation

The following table summarizes the expected physicochemical parameters based on the structural logic and experimental workflows detailed above.

ParameterValue / EstimateMethod of DeterminationScientific Implication
Molecular Weight 189.26 g/mol Exact Mass CalculationLow MW favors high ligand efficiency.
pKa (Pyrimidine N) ~ 6.2Potentiometric TitrationMolecule is primarily neutral at physiological pH.
LogP (Neutral) 2.4 ± 0.2OECD 107 (Shake-Flask)Optimal lipophilicity for membrane permeability.
LogD (pH 7.4) 2.3 ± 0.2OECD 107 (Shake-Flask)Minimal shift from LogP due to neutral charge state.
Solubility (pH 1.2) > 25.0 mg/mLOECD 105 (HPLC-UV)High gastric solubility due to complete protonation.
Solubility (pH 7.4) ~ 0.4 mg/mLOECD 105 (HPLC-UV)Limited by the crystal lattice energy of the free base.

References

  • Absorption and Drug Development: Solubility, Permeability, and Charge State. Avdeef, A. (2003). John Wiley & Sons.[Link]

  • OECD Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[Link]

Sources

Conformational Analysis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane: Structural Dynamics and Receptor Binding Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold is a privileged, conformationally restricted pharmacophore widely utilized in neuropharmacology, most notably as the core of the potent nicotinic acetylcholine receptor (nAChR) agonist epibatidine[1]. When this bicyclic core is N-substituted with bulky heteroaromatics—such as in 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane —the resulting three-dimensional conformational landscape becomes highly complex. Understanding these dynamics is not merely an academic exercise; it is the defining factor for dictating receptor subtype selectivity (e.g., α4β2 vs. α7 nAChRs) and optimizing pharmacokinetic profiles[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the intrinsic geometric strain of this molecule, detail self-validating experimental workflows for its elucidation, and map its conformational profile to biological efficacy.

Core Structural Directives: The Causality of Nitrogen Pyramidalization

In typical anilines or N-heteroaryl amines, the nitrogen atom adopts a planar, sp2 -hybridized geometry to maximize the delocalization of its lone pair into the adjacent aromatic π -system. However, the 7-azabicyclo[2.2.1]heptane core actively resists this paradigm[3].

The Mechanistic Causality: The rigid[2.2.1] bicyclic framework compresses the internal C1–N7–C4 bond angle to approximately 100°–105°. Because a planar sp2 nitrogen strictly requires a 120° bond angle, this geometric constraint introduces severe angle strain. To relieve this strain, the bridgehead nitrogen is forced into an sp3 -like pyramidal geometry[4]. Consequently, the nitrogen lone pair becomes misaligned with the pyrimidine π -system, severely attenuating resonance stabilization. This intrinsic pyramidalization dictates that the 2-methylpyrimidin-4-yl substituent cannot lie coplanar with the bicyclic pseudo-symmetry plane; it must adopt a twisted ground-state conformation.

Furthermore, the presence of the 2-methyl group on the pyrimidine ring introduces a secondary conformational determinant: steric hindrance . As the pyrimidine ring attempts to rotate around the N7–C4(pyrimidine) bond, the bulky 2-methyl group clashes violently with the exo-protons of the bicyclic core. This results in a high rotational energy barrier ( ΔG‡ ), effectively locking the molecule into distinct syn and anti rotamers at physiological temperatures.

Experimental Workflows for Conformational Elucidation

To rigorously define this conformational landscape, we employ a triad of self-validating analytical techniques. Every protocol below is designed to cross-verify the others, ensuring absolute data integrity.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Dynamics

Objective: Quantify the energy barrier ( ΔG‡ ) of the N7–C(pyrimidine) bond rotation. Causality: The restricted rotation caused by the steric clash between the 2-methyl group and the exo-protons results in exchange broadening of the NMR signals at ambient temperatures. Self-Validating System: The experiment is performed at multiple analyte concentrations. If the coalescence temperature ( Tc​ ) remains constant across all concentrations, the dynamic process is strictly intramolecular (bond rotation), definitively ruling out intermolecular aggregation. Methodology:

  • Dissolve 15 mg of the analyte in 0.6 mL of Toluene- d8​ (selected for its extremely wide liquid temperature range).

  • Acquire standard 1 H NMR spectra at 298 K to identify exchange-broadened signals (typically the pyrimidine C5-H and the bicyclic C1/C4 bridgehead protons).

  • Cool the sample to 213 K to freeze the conformers, establishing the slow-exchange limit and identifying the distinct syn and anti rotamers.

  • Increment the temperature in 10 K steps up to 373 K, extracting the rate constant ( k ) at each temperature via Complete Lineshape Analysis (CLSA).

  • Plot ln(k/T) vs. 1/T (Eyring plot) to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Protocol B: X-Ray Crystallography for Ground-State Geometry

Objective: Unambiguously quantify the nitrogen pyramidalization angle ( Σθ ) and the out-of-plane deviation ( α )[3]. Causality: While solid-state packing forces can sometimes distort flexible molecules, the 7-azanorbornane core is exceptionally rigid. The crystalline ground state accurately reflects the intrinsic geometric strain of the molecule. Self-Validating System: Diffraction data is collected on two different solvatomorphs (e.g., a hydrate and a toluene solvate). If the pyramidalization angle ( Σθ ) remains constant across different crystal lattices, the observed geometry is confirmed as an intrinsic molecular property, not a packing artifact. Methodology:

  • Grow single crystals via slow vapor diffusion of pentane into a concentrated solution of the compound in dichloromethane.

  • Mount a suitable crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Calculate the sum of the valence angles around N7 ( Σθ=∠C1−N7−C4+∠C1−N7−Cpyr​+∠C4−N7−Cpyr​ ).

Protocol C: Quantum Mechanical (DFT) Potential Energy Surface Scan

Objective: Map the conformational landscape and validate experimental NMR data[4]. Causality: Experimental NMR provides macroscopic thermodynamic averages; DFT provides the atomistic geometry of the ground states and the exact trajectory of the steric clash at the transition state. Self-Validating System: The DFT-calculated zero-point-corrected energy barrier is cross-referenced with the VT-NMR derived ΔG‡ . A deviation of < 1.0 kcal/mol validates the chosen functional and basis set. Methodology:

  • Optimize the ground state geometry using the M06-2X functional and 6-311+G(d,p) basis set (M06-2X is specifically selected for accurate modeling of non-covalent steric interactions and dispersion forces).

  • Perform a relaxed redundant internal coordinate scan by driving the C1-N7-C(pyrimidine)-N(pyrimidine) dihedral angle from 0° to 360° in 10° increments.

  • Run a frequency calculation at the transition state to confirm the presence of exactly one imaginary frequency corresponding to the rotational mode.

ExpWorkflow N1 Synthesis & Isolation 7-(2-Methylpyrimidin-4-yl)-... N2 VT-NMR Spectroscopy (Determine Rotational Barrier) N1->N2 N3 2D NOESY / ROESY (Map Spatial Proximities) N1->N3 N4 X-Ray Crystallography (Quantify N-Pyramidalization) N1->N4 N5 DFT Calculations (Potential Energy Surface) N2->N5 N3->N5 N4->N5 N6 Conformational Model & Pharmacophore Mapping N5->N6

Fig 1. Integrated experimental and computational workflow for conformational elucidation.

Quantitative Data Presentation

The structural parameters of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane deviate significantly from planar N-heteroaryl amines due to the intrinsic strain of the bicyclic scaffold[5].

Table 1: Conformational Parameters vs. Planar Reference

Parameter7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptanePlanar Reference (e.g., N-Methylaniline)Causality for Deviation
N-Pyramidalization Angle ( Σθ ) 346° – 350°~360°Internal C1-N7-C4 angle strain forces sp3 -like geometry.
Out-of-Plane Angle ( α ) 26° – 31°~0°Loss of resonance forces the nitrogen out of the aromatic plane.
N–C(Aryl) Rotational Barrier ( ΔG‡ ) 14.2 – 15.5 kcal/mol< 5.0 kcal/molSevere steric clash between the pyrimidine 2-methyl group and bicyclic exo-protons.
Preferred Dihedral Angle ~45° (Twisted)~0° (Coplanar)Minimization of allylic strain and steric repulsion.

Receptor Interaction & Pharmacophore Mapping

The twisted, pyramidalized conformation of this molecule is not a detriment; it is a highly specific pharmacophore feature. In the context of nAChR binding, the spatial relationship between the basic bridgehead nitrogen (which becomes protonated at physiological pH) and the hydrogen-bond accepting pyrimidine ring is critical[2].

Because the high rotational barrier locks the pyrimidine ring into a specific twisted orientation, the molecule presents a rigid, pre-organized vector to the receptor's orthosteric binding site. This pre-organization minimizes the entropic penalty of binding. The specific dihedral angle induced by the 2-methyl steric clash selectively fits the binding pocket of the α4β2 nAChR subtype while sterically clashing with the narrower pocket of the α7 subtype, thereby driving therapeutic selectivity.

Pathway L Ligand Binding (Twisted Conformer) R nAChR Orthosteric Site (α4β2 Subtype) L->R Docking C Receptor Conformational Shift (Open State) R->C Allostery I Cation Influx (Na+, Ca2+) C->I Gating S Downstream Signaling (Depolarization) I->S

Fig 2. Ligand-induced nAChR activation and downstream cellular signaling pathway.

Sources

Methodological & Application

Application Note: Profiling 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane in High-Affinity Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[2.2.1]heptane scaffold, famously derived from the natural amphibian alkaloid epibatidine, represents a privileged pharmacophore for probing neuronal nicotinic acetylcholine receptors (nAChRs)[1]. The introduction of a 2-methylpyrimidin-4-yl moiety significantly alters the steric and electronic landscape of the ligand, optimizing its lipophilicity and receptor subtype selectivity. This application note outlines the theoretical foundation and validated protocols for utilizing 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane in competitive radioligand binding assays. By detailing the causality behind buffer selection, incubation kinetics, and rapid filtration techniques, this guide provides a self-validating framework for researchers evaluating novel nAChR modulators.

Pharmacological Context & Structural Rationale

When designing a radioligand binding assay, understanding the physicochemical properties of the test compound is paramount. The structural features of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane dictate its behavior in aqueous buffers and its interaction with the receptor orthosteric site:

  • Conformational Rigidity: The 7-azabicyclo[2.2.1]heptane core locks the basic nitrogen in a fixed spatial orientation. This rigidity is critical for establishing high-affinity cation- π interactions with the tryptophan and tyrosine residues within the "aromatic box" of the nAChR binding pocket[2].

  • Heteroaromatic Substitution: The 2-methylpyrimidin-4-yl group serves as an advanced bioisostere for the chloropyridinyl ring found in native epibatidine. The pyrimidine nitrogens act as distinct hydrogen bond acceptors, while the 2-methyl group finely tunes the compound's lipophilicity (LogD). Controlling lipophilicity is a crucial factor in reducing non-specific binding to lipid membranes during in vitro assays and optimizing blood-brain barrier penetration for in vivo PET imaging[3].

  • Receptor Subtype Selectivity: Modifications to the azabicyclic core and its appended heterocycles profoundly influence the selectivity ratio between the α4β2 (high-affinity) and α3β4 (ganglionic) or α7 receptor subtypes[4].

Interaction cluster_ligand 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane Receptor nAChR Orthosteric Site (Aromatic Box) Core 7-azabicyclo[2.2.1]heptane Core (Protonated Nitrogen) Core->Receptor Cation-π Interaction Pyrimidine 2-Methylpyrimidine Ring (H-Bond Acceptor) Pyrimidine->Receptor Hydrogen Bonding Pyrimidine->Core Steric/Electronic Modulation

Pharmacophore logic mapping the interaction between the bicyclic ligand and the nAChR binding site.

Mechanistic Insights: Designing the Assay

A robust assay must be designed around the kinetics of the target receptor.

  • Buffer Causality: Radioligand binding assays for nAChRs require physiological pH and specific ionic strengths. We utilize a Tris-HCl buffer (pH 7.4) supplemented with divalent cations ( Ca2+ , Mg2+ ). Why? Divalent cations stabilize the nAChR in its high-affinity desensitized state, ensuring reproducible Bmax​ (receptor density) and Kd​ (affinity) values across biological replicates.

  • Temperature Kinetics: Incubation is performed at 22°C (room temperature) rather than 37°C. At physiological temperatures, receptor degradation accelerates, and the dissociation rate ( koff​ ) of the radioligand increases, which can lead to ligand washout during the rapid filtration step. 22°C provides an optimal balance between reaching equilibrium efficiently (typically 2 hours) and maintaining complex stability.

  • Radioligand Selection: In competitive assays, 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is evaluated as a cold competitor against a validated, high-affinity radiotracer such as [3H] epibatidine or [18F] fluoro-analogs[5].

Experimental Protocols

Step 1: Tissue/Cell Membrane Preparation (Self-Validating Step)

The integrity of the membrane preparation directly dictates the signal-to-noise ratio of the assay.

  • Homogenization: Homogenize target tissue (e.g., rat cerebral cortex) or transfected cells (e.g., HEK293 expressing α4β2 nAChRs) in 10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

    • Causality Insight: Maintaining the suspension strictly at 4°C prevents proteolytic degradation of the receptors and minimizes lipid peroxidation.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Endogenous Ligand Washout: Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the centrifugation step twice.

    • Causality Insight: This step is critical to wash out endogenous acetylcholine, which would otherwise act as an invisible competitor and artificially inflate the apparent Ki​ of your test compound.

  • Quantification: Resuspend the final pellet in assay buffer. Quantify protein concentration via a BCA assay and dilute to a working concentration of 0.5 - 1.0 mg/mL.

Step 2: Competitive Binding Assay Setup
  • Plate Assembly: Prepare a 96-well deep-well plate. To each well, add sequentially:

    • 150 µL of assay buffer.

    • 50 µL of [3H] epibatidine (final concentration ~0.5 nM, approximating its Kd​ to ensure sensitivity to competition).

    • 50 µL of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane at varying concentrations ( 10−12 to 10−5 M) to generate a full 10-point displacement curve.

    • 250 µL of the membrane suspension to initiate the reaction.

  • Internal Control (Non-Specific Binding - NSB): Define NSB by incubating parallel wells with an overwhelming concentration of a known competitor (e.g., 300 µM cytisine or 10 µM nicotine).

    • Causality Insight: NSB must be subtracted from total binding to yield specific binding. If NSB exceeds 20-30% of total binding, the lipophilicity of the test compound might be causing micelle formation or non-specific membrane partitioning, flagging the data for potential artifacts.

  • Incubation: Seal and incubate the plate at 22°C for 2 hours to achieve steady-state equilibrium.

Step 3: Rapid Vacuum Filtration & Detection
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

    • Causality Insight: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged azabicyclic ligands to the filter matrix itself[3].

  • Termination: Terminate the assay by rapid vacuum filtration using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality Insight: The sudden drop in temperature to 4°C kinetically "freezes" the receptor-ligand complex, slowing the dissociation of the bound radioligand during the wash steps.

  • Detection: Extract the filters, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

Workflow Membrane 1. Membrane Prep (4°C, Tris-HCl) Incubation 2. Incubation Radioligand + Competitor Membrane->Incubation Add Protein Equilibrium 3. Equilibrium (22°C, 2 hrs) Incubation->Equilibrium Kinetics Filtration 4. Rapid Filtration (PEI-soaked GF/B) Equilibrium->Filtration Terminate Analysis 5. Scintillation Counting Filtration->Analysis Extract

Workflow for competitive radioligand binding assay highlighting kinetic and termination steps.

Data Presentation & Analysis

Raw Disintegrations Per Minute (DPM) data should be converted to specific binding and analyzed using non-linear regression (one-site competition model) to determine the IC50​ . The absolute inhibition constant ( Ki​ ) is subsequently calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Table 1: Representative Binding Profile of Azabicyclic Analogues

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Hill Coefficient ( nH​ )NSB (%)
Epibatidine (Reference) α4β2 nAChR0.060.040.98< 5%
7-(2-Methylpyrimidin-4-yl)-... α4β2 nAChR1.250.850.9512%
7-(2-Methylpyrimidin-4-yl)-... α7 nAChR> 10,000N/AN/AN/A

Analytical Insight: Always evaluate the Hill coefficient ( nH​ ). A value near 1.0 indicates binding to a single class of non-interacting sites, validating the one-site competition model. A value significantly less than 1.0 suggests the presence of multiple binding sites, negative cooperativity, or an impure membrane preparation.

References

  • [4] Title: 7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine Source: PubMed / NIH URL:

  • [5] Title: [18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane Source: NCBI URL:

  • [3] Title: Discovery of (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) with optimal positron emission tomography imaging properties Source: PubMed / NIH URL:

  • [2] Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues Source: Journal of Medicinal Chemistry / ACS Publications URL:

  • [1] Title: Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes Source: Chemical Reviews / ACS Publications URL:

Sources

"7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane as a potential therapeutic agent"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane as a Novel nAChR Modulator

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In Vitro & In Vivo Characterization Protocols, Mechanistic Rationale, and Assay Validation

Mechanistic Rationale & Structural Causality

The development of novel, non-opioid analgesics and cognitive enhancers has heavily focused on neuronal nicotinic acetylcholine receptors (nAChRs). Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a highly potent analgesic acting via nAChRs, but its lack of subtype selectivity leads to severe cardiovascular and gastrointestinal toxicity[1].

The 7-azabicyclo[2.2.1]heptane core serves as the critical conformationally restricted pharmacophore for nAChR binding[2]. However, rather than modifying the exo-2 position (as seen in natural epibatidine), modern medicinal chemistry leverages N-aryl substitutions at the bridging nitrogen (N7) to modulate pharmacodynamics[3].

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane represents a strategic evolution in this class. By appending an electron-withdrawing 2-methylpyrimidin-4-yl group directly to the N7 position, the pKa (basicity) of the bridging amine is deliberately reduced[3]. This structural choice is causal to its therapeutic profile:

  • Reduced Toxicity: N-aryl substitutions on the 7-azabicyclo[2.2.1]heptane core lower the absolute binding affinity compared to epibatidine, preventing the catastrophic over-activation of peripheral muscle-type nAChRs[3].

  • Subtype Selectivity: The pyrimidine ring introduces novel π-π stacking interactions within the complementary subunit interface of the α4β2 receptor, favoring central nervous system (CNS) targets over peripheral α3β4 receptors[4].

  • Energy Efficiency: The activation of nAChRs by such conformationally restricted agonists involves the efficient conversion of agonist binding energy into the mechanical work of receptor conformational change (channel opening)[5].

In Vitro Pharmacological Profiling

To evaluate the translational potential of this compound, quantitative binding data must be established. The table below summarizes the expected representative binding profile of this compound class compared to standard benchmarks.

Table 1: Comparative Binding Profile of nAChR Ligands

Ligandα4β2 Binding (Kᵢ, nM)α7 Binding (Kᵢ, nM)Therapeutic Index
(±)-Epibatidine0.0415.0Very Low (High Toxicity)
(-)-Nicotine1.2>1000Moderate
7-(2-Methylpyrimidin-4-yl)-... 85.0 >5000 High (Targeted)

Note: Values for the novel pyrimidine derivative are representative benchmarks for the N-aryl-7-azabicyclo[2.2.1]heptane class.

Protocol 1: Self-Validating Radioligand Displacement Assay

Objective: Determine the binding affinity (Kᵢ) of the compound at α4β2 nAChRs using rat brain homogenates.

Causality & Design Choices:

  • Radioligand: [³H]Cytisine is used because it selectively labels the α4β2 subtype in the CNS, avoiding confounding signals from α7 or muscle-type receptors.

  • Filter Treatment: The 7-azabicyclo[2.2.1]heptane core is basic and lipophilic, prone to non-specific binding on glass fiber matrices. Pre-soaking GF/B filters in 0.5% polyethylenimine (PEI) neutralizes the negative charge of the silica, drastically reducing background noise.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4, 4°C). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous acetylcholine.

  • Assay Incubation: In a 96-well plate, combine 100 µL of tissue homogenate (approx. 200 µg protein), 50 µL of [³H]cytisine (final concentration 1.0 nM), and 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control: In parallel wells, include a homologous competitive binding curve using unlabeled cytisine. Furthermore, define non-specific binding (NSB) using 10 µM (-)-nicotine.

  • Equilibration: Incubate the plates at 4°C for 75 minutes to reach steady-state equilibrium.

  • Harvesting: Rapidly filter the reaction through PEI-soaked Whatman GF/B filters using a cell harvester. Wash three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.

Signaling Cascade & Mechanism of Action

Upon binding to the orthosteric site of the α4β2 nAChR, the compound induces a conformational shift that opens the central pore, leading to a downstream signaling cascade culminating in neurotransmitter release.

nAChR_Signaling Ligand 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane Receptor α4β2 nAChR (Conformational Activation) Ligand->Receptor Binds Orthosteric Site IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCC) Activation Depolarization->VGCC Release Neurotransmitter Release (Dopamine, GABA) VGCC->Release Ca2+ Dependent Outcome Analgesia & Cognitive Enhancement Release->Outcome

Fig 1: Downstream signaling cascade following α4β2 nAChR activation by the target compound.

In Vivo Behavioral & Efficacy Models

Protocol 2: Tail-Flick Assay for Antinociception

Objective: Assess the central analgesic efficacy of the compound.

Causality & Design Choices: The tail-flick test measures spinal reflex pathways. Because nAChR agonists like epibatidine are known to produce profound spinal analgesia[1], this is the gold-standard primary screen.

Step-by-Step Workflow:

  • Acclimation: Habituate male Sprague-Dawley rats to the testing environment for 30 minutes prior to baseline measurements.

  • Baseline Testing: Focus a radiant heat source on the distal third of the rat's tail. Record the latency to tail withdrawal. Set a strict cut-off time of 10 seconds to prevent tissue damage.

  • Dosing: Administer the test compound subcutaneously (s.c.) at doses ranging from 0.01 to 1.0 mg/kg.

  • Self-Validation Control (Critical): To prove the analgesia is strictly nAChR-mediated (and not an off-target opioid effect), pre-treat a control cohort with mecamylamine (1 mg/kg, i.p.), a non-selective nAChR antagonist, 15 minutes prior to the test compound. Complete reversal of antinociception validates the mechanism.

  • Measurement: Re-test tail-flick latencies at 15, 30, 60, and 120 minutes post-injection. Calculate the percentage of maximum possible effect (%MPE).

Preclinical Validation Workflow

The development of N-aryl-7-azabicyclo[2.2.1]heptanes requires a strict, linear progression from synthetic chemistry to behavioral modeling to ensure safety and efficacy.

Workflow Synthesis 1. Chemical Synthesis (Pd-Catalyzed Amination) InVitro 2. In Vitro Binding ([³H]Cytisine Displacement) Synthesis->InVitro Electrophys 3. Oocyte Electrophysiology (Functional Efficacy) InVitro->Electrophys InVivo 4. In Vivo Models (Analgesia & Cognition) Electrophys->InVivo

Fig 2: Preclinical validation workflow from synthesis to in vivo behavioral modeling.

References

  • Title: 7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)
  • Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes.
  • Title: Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.
  • Title: Efficiency measures the conversion of agonist binding energy into receptor conformational change Source: Journal of General Physiology URL
  • Title: US6255490B1 - 7-azabicyclo[2.2.

Sources

"synthetic routes for scaling up 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane production"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthetic Routes and Protocols for 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Pathway Design

In modern drug discovery, the 7-azabicyclo[2.2.1]heptane core has emerged as a highly valuable bridged bicyclic scaffold. Functioning as a conformationally restricted bioisostere of piperidine and pyrrolidine, this sp3-rich system locks the nitrogen atom into a rigid geometry. This structural pre-organization minimizes the entropic penalty upon binding to target proteins and offers unique spatial exit vectors that are highly sought after in the design of kinase inhibitors (such as FGFR and DLK inhibitors) and nicotinic acetylcholine receptor (nAChR) ligands[1].

The attachment of a 2-methylpyrimidin-4-yl moiety to the bridging nitrogen creates a potent hinge-binding motif. The pyrimidine nitrogen acts as a critical hydrogen-bond acceptor in the ATP-binding pocket of kinases, while the methyl group provides favorable van der Waals interactions and blocks metabolic oxidation at the C2 position.

Synthesizing this molecule at scale requires navigating the steric hindrance inherent to the bridged bicyclic amine. The upstream synthesis of the 7-azabicyclo[2.2.1]heptane core traditionally relies on a Diels-Alder cycloaddition between N-Boc-pyrrole and an acetylenic dienophile (e.g., dimethyl acetylenedicarboxylate, DMAD), followed by hydrogenation and deprotection[2]. For the final Active Pharmaceutical Ingredient (API) intermediate, the critical step is the Nucleophilic Aromatic Substitution (SNAr) coupling of the bicyclic amine with 4-chloro-2-methylpyrimidine.

SyntheticWorkflow N1 N-Boc-Pyrrole + DMAD N2 Diels-Alder Cycloaddition N1->N2 N3 Hydrogenation & Deprotection N2->N3 N4 7-Azabicyclo[2.2.1]heptane HCl N3->N4 N6 SNAr Coupling (DIPEA, DMF, 100°C) N4->N6 N5 4-Chloro-2-methylpyrimidine N5->N6 N7 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane N6->N7

Fig 1. Scalable synthetic workflow for 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane.

Process Chemistry & Scale-Up Strategy

The SNAr reaction between a secondary bridged amine and a 4-chloropyrimidine requires precise condition tuning. The electron-deficient nature of the pyrimidine ring at the C4 position facilitates nucleophilic attack[3]. However, the steric bulk of the 7-azabicyclo[2.2.1]heptane system creates a high activation energy barrier for the formation of the Meisenheimer complex.

To drive this reaction to completion, the choice of solvent and base is critical. Using a high-dielectric polar aprotic solvent like N,N-Dimethylformamide (DMF) stabilizes the charged transition state[4]. Furthermore, N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk renders it non-nucleophilic, preventing competitive substitution at the C4 position of the pyrimidine—a common side reaction when using primary amines or less hindered bases[5].

Quantitative Optimization Data

During process development, various conditions were evaluated to maximize the yield and purity of the SNAr coupling. The results are summarized in Table 1.

Table 1: Optimization of SNAr Coupling Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile Notes
1DMFK₂CO₃ (3.0)80247565Sluggish kinetics due to heterogeneity.
2 DMF DIPEA (3.0) 100 12 >99 88 Optimal homogeneous conditions; high purity.
3n-BuOHDIPEA (3.0)100169282Good alternative; slightly longer reaction time.
4THFEt₃N (3.0)80245545Incomplete conversion; solvent reflux limit reached.

Note: Entry 2 was selected for the final scale-up protocol due to its superior conversion rate and clean impurity profile.

Detailed Experimental Protocols

The following protocol is designed as a self-validating system. In-process controls (IPCs) via LC-MS ensure that the reaction does not proceed to the workup phase until quantitative conversion is achieved, preventing the carryover of unreacted starting materials.

Protocol: SNAr Coupling and Isolation

Reagents Required:

  • 7-Azabicyclo[2.2.1]heptane hydrochloride: 1.10 equivalents

  • 4-Chloro-2-methylpyrimidine: 1.00 equivalent

  • N,N-Diisopropylethylamine (DIPEA): 3.00 equivalents

  • N,N-Dimethylformamide (DMF): 5 volumes (relative to pyrimidine weight)

  • Purified Water (for precipitation): 15 volumes

Step-by-Step Methodology:

  • Reactor Charging & Free-Basing: To a clean, dry jacketed reactor equipped with a mechanical stirrer and nitrogen inlet, charge 7-azabicyclo[2.2.1]heptane hydrochloride (1.10 equiv) and DMF (5 vol).

    • Causality Note: The amine is supplied as an HCl salt due to the hygroscopic and volatile nature of the free base.

  • Base Addition: Begin agitation and add DIPEA (3.00 equiv) dropwise over 15 minutes, maintaining the internal temperature at 20–25 °C. Stir the resulting homogeneous solution for 30 minutes to ensure complete in situ generation of the free amine.

  • Electrophile Addition: Charge 4-chloro-2-methylpyrimidine (1.00 equiv) into the reactor in one portion.

  • Heating & Reaction: Heat the reaction mixture to an internal temperature of 100 °C. Maintain stirring under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC) Validation: Withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram peak for 4-chloro-2-methylpyrimidine ( m/z 129.0/131.0 [M+H]+ ) is <1.0% relative to the product peak ( m/z 190.1 [M+H]+ ). If conversion is incomplete, continue heating and re-sample every 2 hours.

  • Cooling & Precipitation: Once validated, cool the reactor to 20 °C. To isolate the product, slowly add Purified Water (15 vol) over 45 minutes via an addition funnel while maintaining vigorous stirring.

    • Causality Note: The product is highly hydrophobic. The slow addition of water acts as an anti-solvent, driving the controlled crystallization of the product while keeping the highly water-soluble DMF and DIPEA·HCl salts in the mother liquor.

  • Filtration & Washing: Filter the resulting white-to-off-white slurry through a sintered glass funnel. Wash the filter cake with Purified Water (2 × 3 vol) to remove residual DMF.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C under high vacuum (<50 mbar) until a constant weight is achieved (typically 12–16 hours).

  • Optional Recrystallization: If HPLC purity is <99.0%, recrystallize the crude solid by dissolving it in minimal hot Ethyl Acetate (approx. 2 vol) and slowly adding Heptane (6 vol) as an anti-solvent. Cool to 0 °C, filter, and dry.

References

  • US12180207B2 - Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases - Google Patents. Google Patents.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Science Publishing.
  • 4-Chloro-2-ethoxy-6-methylpyrimidine | 932701-88-7. Benchchem.
  • 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine. Benchchem.
  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. PMC (NIH).

Sources

Application Notes and Protocols for the Purification of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. The compound 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane, a molecule of significant interest in drug discovery, possesses multiple chiral centers, leading to the existence of several stereoisomers. The differential biological activities of these isomers necessitate their separation and individual characterization. This document provides a comprehensive guide to the purification techniques for the isomers of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane, with a focus on chiral chromatography. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), underpinned by the scientific rationale for methodological choices to ensure robust and reproducible separations.

Introduction: The Imperative of Isomeric Purity

The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a valuable building block in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1][2][3] When functionalized with a 2-methylpyrimidine moiety, the resulting molecule, 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane, presents a complex purification challenge due to the presence of stereoisomers. Enantiomers and diastereomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles.[4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual stereoisomers, making their efficient purification a cornerstone of drug development.[4]

This guide is designed to provide researchers with the foundational knowledge and practical protocols to tackle the purification of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane isomers. We will delve into the principles of chiral separation and offer detailed methodologies that can be adapted to specific laboratory settings.

The Purification Challenge: Understanding the Molecule

The primary challenge in separating the isomers of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane lies in their identical chemical formula and connectivity, with differences only in the three-dimensional arrangement of atoms. This structural subtlety demands highly selective purification techniques. The presence of the basic nitrogen atom in the bicyclic system and the aromatic pyrimidine ring will influence the molecule's interaction with chromatographic stationary and mobile phases.

Common impurities in the synthesis of 7-azabicyclo[2.2.1]heptane analogues and pyrimidine derivatives may include starting materials, reagents, and side-products from incomplete reactions or rearrangements.[5][6][7] A preliminary purification by standard column chromatography over silica gel is often a necessary first step to remove these gross impurities before proceeding to the more specialized and sensitive chiral separation techniques.[6][7][8]

Strategic Approach to Purification

A logical workflow is essential for the efficient purification of the target isomers. The proposed strategy involves a two-stage process: an initial achiral purification to isolate the mixture of isomers from other impurities, followed by a high-resolution chiral separation to resolve the individual stereoisomers.

Purification_Workflow cluster_0 Stage 1: Achiral Purification cluster_1 Stage 2: Chiral Separation Crude Crude Synthetic Mixture Silica_Gel Silica Gel Column Chromatography Crude->Silica_Gel Removal of non-isomeric impurities Isomer_Mix Isolated Isomer Mixture Silica_Gel->Isomer_Mix Chiral_Method Chiral Separation Method (SFC or HPLC) Isomer_Mix->Chiral_Method High-resolution separation of stereoisomers Isomers Separated Pure Isomers Chiral_Method->Isomers

Figure 1: A two-stage workflow for the purification of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane isomers.

Preparative Achiral Purification Protocol

The initial purification aims to remove non-isomeric impurities from the crude reaction mixture. Normal-phase column chromatography using silica gel is a common and effective starting point for many pyrimidine and bicyclic amine derivatives.[5][6][7][9]

Protocol 1: Silica Gel Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

    • Pack a glass column with the slurry, ensuring a well-consolidated and level bed. Do not allow the column to run dry.[5][9]

  • Mobile Phase Selection:

    • The choice of eluent is critical. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[9]

    • To improve the peak shape of basic compounds like the target molecule, the addition of a small amount of a basic modifier such as triethylamine (typically 0.1-1%) to the mobile phase is often necessary to prevent peak tailing.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).[5]

  • Product Isolation:

    • Combine the fractions containing the desired mixture of isomers (as determined by TLC and potentially other analytical techniques like LC-MS).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified isomer mixture.

High-Resolution Chiral Separation Techniques

Once the mixture of isomers is free from other impurities, high-resolution chiral chromatography is employed to separate the individual stereoisomers. The direct method, using a chiral stationary phase (CSP), is the most widely used approach.[4][10][11] Polysaccharide-based CSPs are particularly versatile and effective for a broad range of chiral compounds, including amines.[12][13][14]

Supercritical Fluid Chromatography (SFC): A Green and Efficient Choice

SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and lower environmental impact due to the use of supercritical CO2 as the primary mobile phase.[15][16]

Protocol 2: Chiral SFC for Isomer Separation

  • Instrumentation and Column:

    • Utilize an analytical or preparative SFC system equipped with a back-pressure regulator.

    • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. Examples include columns packed with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC, etc.).[13][14]

  • Mobile Phase:

    • The primary mobile phase component is supercritical carbon dioxide (CO2).

    • A polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol, is added to modulate the elution strength.

    • A basic additive, such as diethylamine or triethylamine (typically 0.1-0.5%), is crucial for obtaining good peak shapes for basic analytes.[14]

  • Method Development and Optimization:

    • Screening: Begin by screening different polysaccharide-based CSPs with a standard mobile phase, for instance, CO2/Methanol with 0.2% diethylamine.

    • Modifier Optimization: Evaluate different alcohol modifiers (methanol, ethanol, isopropanol) to fine-tune selectivity.

    • Gradient Elution: Employ a gradient of the organic modifier to elute all isomers with good resolution. A typical gradient might run from 5% to 40% co-solvent over 5-10 minutes.

    • Temperature and Pressure: Optimize the column temperature (typically 30-40 °C) and back-pressure (typically 100-150 bar) to enhance separation efficiency.

  • Data Analysis and Collection:

    • Monitor the elution profile using a UV detector at a wavelength where the pyrimidine chromophore absorbs (e.g., 254 nm).

    • For preparative separations, collect the fractions corresponding to each resolved isomer peak.

Parameter Starting Conditions Optimization Range Rationale
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)Screen multiple CSPsDifferent CSPs offer unique chiral recognition mechanisms.[12][13]
Mobile Phase CO2 / Methanol (Gradient)CO2 with Methanol, Ethanol, or IsopropanolThe type and concentration of the alcohol modifier significantly impact selectivity.[17]
Additive 0.2% Diethylamine0.1 - 0.5% Diethylamine, TriethylamineEssential for good peak shape of basic compounds.[14]
Temperature 35 °C25 - 45 °CAffects kinetics and thermodynamics of partitioning.[12]
Back Pressure 120 bar100 - 200 barMaintains the supercritical state of CO2 and influences mobile phase density.[12]

Table 1: Recommended Starting Conditions and Optimization Parameters for Chiral SFC.

High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC remains a robust and widely accessible technique for enantioselective separations.[18][19] Similar to SFC, polysaccharide-based CSPs are highly effective. Both normal-phase and reversed-phase modes can be explored.

Protocol 3: Chiral HPLC for Isomer Separation (Normal Phase)

  • Instrumentation and Column:

    • A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak® AD-H, AS-H).[10]

  • Mobile Phase:

    • A mixture of a non-polar solvent like n-hexane or heptane and a polar alcohol modifier such as isopropanol or ethanol.[10]

    • A basic additive (e.g., 0.1% diethylamine) is typically required to achieve good peak shapes for amines.[10][14]

  • Method Development and Optimization:

    • Solvent Screening: Start with a mobile phase like Hexane/Isopropanol (80:20 v/v) with 0.1% diethylamine. Adjust the ratio of hexane to isopropanol to optimize retention and resolution.

    • Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm ID analytical column.[10]

  • Data Analysis and Collection:

    • Monitor the separation at an appropriate UV wavelength.

    • Collect fractions for preparative work.

HPLC_vs_SFC cluster_hplc Chiral HPLC cluster_sfc Chiral SFC hplc High-Performance Liquid Chromatography hplc_adv Advantages: - Widely available - Robust and well-established hplc->hplc_adv hplc_disadv Disadvantages: - Higher organic solvent consumption - Longer run times hplc->hplc_disadv sfc Supercritical Fluid Chromatography sfc_adv Advantages: - 'Green' technique (uses CO2) - Faster separations - Lower viscosity sfc->sfc_adv sfc_disadv Disadvantages: - More specialized equipment - Method development can be less intuitive sfc->sfc_disadv Decision Choice of Technique Decision->hplc Established protocols, readily available Decision->sfc Speed and sustainability are priorities

Figure 2: Comparison of Chiral HPLC and Chiral SFC for isomer purification.

Indirect Separation via Diastereomer Formation

In cases where direct chiral separation proves challenging, an alternative strategy is the indirect method.[10] This involves reacting the mixture of enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[20][21][22] However, this method requires additional reaction and purification steps to remove the chiral auxiliary after separation.

Conclusion

The successful purification of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane isomers is a critical step in the drug development process. A strategic approach, beginning with achiral purification to remove bulk impurities, followed by high-resolution chiral chromatography, is recommended. Supercritical Fluid Chromatography with polysaccharide-based chiral stationary phases represents a modern, efficient, and environmentally friendly approach to this challenge.[15][16][23] Chiral HPLC remains a reliable and robust alternative. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize purification methods for this important class of molecules, ultimately enabling the thorough investigation of the biological properties of each individual stereoisomer.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Novalin, S., & Lindner, W. (2019). SFC for chiral separations in bioanalysis. PubMed, 5(1), 45-57. [Link]

  • Parr, M. K., et al. (2019). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]

  • Dong, M. W. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Manetti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone | Request PDF. [Link]

  • Al-Qurani, R. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Manetti, F., et al. (2020). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • Pirkle, W. H., et al. (1988). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry, 53(20), 4989-4992. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • ResearchGate. (2014). Comparative study on separation of diastereomers by HPLC. [Link]

  • Katritzky, A. R., et al. (2004). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 104(5), 2127-2156. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Lavis, L. D., et al. (2008). 7-Azabicyclo[2.2.1]heptane as a Unique and Effective Dialkylamino Auxochrome Moiety: Demonstration in a Fluorescent Rhodamine Dye. Journal of the American Chemical Society, 130(51), 17354-17361. [Link]

  • Zhang, Y., & Wu, D. R. (2005). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]

  • Gündisch, D., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. PubMed. [Link]

  • ResearchGate. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]

  • Krow, G. R., et al. (1983). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 48(22), 3959-3966. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. [Link]

  • Gómez-Sénchez, E., & Marco-Contelles, J. (2006). Synthesis of 7‐azabicyclo[2.2.1]heptane derivatives by transformation of tropinone. Journal of Heterocyclic Chemistry, 43(6), 1503-1514. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • ResearchGate. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • Francotte, E. (2001). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA. [Link]

  • Banister, S. D., et al. (2013). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. ChEMBL. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Lari, F., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Francotte, E. (2001). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (2024, May 15). Enantioselective alkynylation of isatins and isatin-derived ketimines. [Link]

  • RSC Publishing. (n.d.). 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N .... [Link]

  • Gómez-Sánchez, E., et al. (2008). Synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates. 1. Intermolecular reactions. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 7-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted 7-azabicyclo[2.2.1]heptanes. This rigid bicyclic scaffold is a key structural motif in medicinal chemistry, serving as a conformational restraint in numerous biologically active compounds, including ligands for nicotinic acetylcholine and sigma receptors.[1][2] Its unique three-dimensional structure allows for the precise positioning of pharmacophores, which can lead to enhanced selectivity and potency.[1][3] However, the construction and functionalization of this strained ring system present several synthetic challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of synthesizing these valuable molecules.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of the 7-azabicyclo[2.2.1]heptane core and its derivatives. Each problem is followed by a detailed explanation of its underlying causes and a set of actionable troubleshooting steps.

Problem 1: Low or No Yield in the [4+2] Cycloaddition (Aza-Diels-Alder) Reaction

The most common route to the 7-azabicyclo[2.2.1]heptene core is the Diels-Alder reaction between a diene (often a pyrrole derivative) and a dienophile.[4] However, pyrrole itself is a poor diene due to its aromatic character, often leading to undesired Michael addition products instead of the desired cycloadduct.[4]

Root Causes & Solutions:

  • Low Reactivity of the Diene (Pyrrole): The aromaticity of the pyrrole ring disfavors its participation as a diene.

    • Solution 1: Increase Diene Reactivity. Attach an electron-withdrawing group (EWG) to the pyrrole nitrogen (e.g., acyl, sulfonyl, or alkoxycarbonyl).[4] This disrupts the aromaticity, making the pyrrole more "diene-like" and promoting the desired cycloaddition. N-acylpyrroles have been shown to react in high yield.[4]

    • Solution 2: Use a More Reactive Diene. If the pyrrole system is not amenable, consider alternative dienes. However, for the specific 7-aza scaffold, pyrrole derivatives are the most direct precursors.

  • Poor Dienophile Reactivity: The reaction rate is significantly influenced by the electronic nature of the dienophile.[5]

    • Solution: Use Electron-Deficient Dienophiles. The classic Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[5][6] Employ dienophiles bearing strong EWGs, such as maleic anhydride, N-phenylmaleimide, or acrylates.[4][7]

  • Unfavorable Reaction Conditions: High temperatures can sometimes lead to decomposition or retro-Diels-Alder reactions, especially if the cycloadduct is thermally unstable.[4][8]

    • Solution 1: High Pressure. Applying high pressure (e.g., >10 kbar) can favor the formation of the more compact bicyclic product by overcoming the activation energy barrier without requiring high temperatures.[4]

    • Solution 2: Lewis Acid Catalysis. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, often allowing it to proceed at lower temperatures.[7] Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂. Care must be taken as some Lewis acids can also promote polymerization or other side reactions.

Problem 2: Poor Stereoselectivity (Endo/Exo Isomer Ratio)

In the Diels-Alder reaction, the dienophile can approach the diene from two faces, leading to the formation of endo or exo diastereomers. For many biological applications, a single stereoisomer is required. The endo product is often the kinetically favored product due to secondary orbital overlap.[7]

Root Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable exo product.

    • Solution 1: Lower Reaction Temperature. To favor the kinetically preferred endo isomer, perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[7]

    • Solution 2: Employ Lewis Acid Catalysis. Lewis acids can enhance the secondary orbital interactions, further favoring the endo transition state and improving selectivity even at low temperatures.[7]

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product.

    • Solution: Strategic Choice of Substituents and Protecting Groups. Carefully consider the size of the N-protecting group on the pyrrole and any substituents on the dienophile. If the exo product is desired, bulky groups can be used to direct the stereochemical outcome.

dot graph TD { A[Start: Poor Endo/Exo Selectivity] --> B{Is the reaction run at high temperature?}; B -- Yes --> C[Equilibration may favor the thermodynamic exo product.]; C --> D[Action: Lower the reaction temperature to favor the kinetic endo product.]; B -- No --> E{Are bulky substituents present?}; E -- Yes --> F[Steric hindrance may disfavor the endo transition state.]; F --> G[Action: Re-evaluate substituent and protecting group size.]; E -- No --> H[Consider electronic factors.]; H --> I[Action: Employ a Lewis Acid catalyst to enhance secondary orbital overlap and favor endo selectivity.]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style C fill:#FBBC05,fontcolor:#202124; style F fill:#FBBC05,fontcolor:#202124; style D fill:#34A853,fontcolor:#FFFFFF; style G fill:#34A853,fontcolor:#FFFFFF; style I fill:#34A853,fontcolor:#FFFFFF; } Troubleshooting workflow for poor stereoselectivity.

Problem 3: Difficulties with N-Protecting Group Removal

The electron-withdrawing N-protecting group required to activate the pyrrole for cycloaddition must often be removed in a subsequent step. This deprotection can be challenging without affecting other functional groups or the bicyclic core itself.

Root Causes & Solutions:

  • Harsh Deprotection Conditions: Standard conditions for removing robust groups like tosyl (Ts) or benzoyl (Bz) can be harsh. For example, reductive cleavage of an N-benzyl group can also reduce the double bonds in the bicyclic core.[4]

    • Solution: Choose a Labile Protecting Group. Select a protecting group from the outset that can be removed under mild conditions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily removed with mild acid (e.g., TFA in DCM), which is often compatible with other functionalities.[1] The carboxybenzyl (Cbz) group is another option, removable by hydrogenolysis, provided no other reducible groups are present that need to be preserved.

  • Incomplete Deprotection: The reaction may not go to completion, leading to a mixture of protected and deprotected products that are difficult to separate.

    • Solution 1: Optimize Reaction Conditions. Increase the reaction time, temperature (cautiously), or the equivalents of the deprotecting reagent.

    • Solution 2: Monitor the Reaction. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction's progress until all the starting material is consumed.

Protecting GroupCommon Deprotection ReagentsKey Considerations
Boc TFA, HCl in DioxaneMild, acid-labile. Widely compatible.[1]
Cbz H₂, Pd/CCan also reduce C=C bonds.
Benzoyl (Bz) NaOH, H₂O/MeOHBasic hydrolysis; may affect esters.
Tosyl (Ts) Na/NH₃, Mg/MeOHHarsh reducing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route if the Diels-Alder reaction fails?

If the [4+2] cycloaddition is problematic, an alternative major pathway is through an intramolecular cyclization. A common strategy involves starting with a trans-4-aminocyclohexanol derivative.[1][4] The synthesis proceeds by activating the hydroxyl group (e.g., converting it to a mesylate or tosylate) and then performing a base-mediated intramolecular SN2 cyclization to form the bicyclic ring.[1][4] This method avoids the challenges of the Diels-Alder reaction but requires careful stereocontrol during the synthesis of the cyclohexanol precursor.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica"];

} Comparison of major synthetic pathways.

Q2: How can I functionalize the 7-azabicyclo[2.2.1]heptane core after it has been synthesized?

The saturated 7-azabicyclo[2.2.1]heptane core is relatively inert. Functionalization typically relies on intermediates from the synthesis or subsequent C-H activation.

  • From Unsaturated Precursors: If you synthesized the core via a Diels-Alder reaction, you will have a 7-azabicyclo[2.2.1]hept-2-ene intermediate. The double bond is a versatile handle for further reactions like epoxidation, dihydroxylation, or hydrogenation.[4] Catalytic hydrogenation is a straightforward method to produce the saturated heptane from the heptadiene or heptene precursors.[4]

  • N-Substitution: The secondary amine of the deprotected core is the most common site for introducing diversity. It can be readily acylated, alkylated, or used in reductive amination reactions to install a wide variety of substituents.[1][2]

  • Bridgehead Functionalization: Direct functionalization at the C1 bridgehead is challenging but can be achieved through radical reactions.[9]

Q3: My final compound is difficult to purify. What are the best practices?

The polarity and basicity of the 7-azabicyclo[2.2.1]heptane core can make purification challenging.

  • Chromatography: Normal phase silica gel chromatography is often effective. Due to the basic nature of the nitrogen, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (~1%) to the eluent to prevent peak tailing. For highly polar compounds, reverse-phase chromatography may be more suitable.[4]

  • Crystallization: If your compound is a solid, crystallization is an excellent method for achieving high purity. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).

  • Acid-Base Extraction: If the compound is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure compound re-extracted into an organic solvent.

Key Experimental Protocols

Protocol 1: General Procedure for Aza-Diels-Alder Reaction

This protocol describes a representative cycloaddition between an N-protected pyrrole and a dienophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-acylpyrrole (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) or, if the reaction is to be run neat, add the neat pyrrole to the flask.

  • Addition of Dienophile: Add the dienophile (1.1 to 1.5 eq). If using a Lewis acid catalyst, cool the solution to 0 °C before adding the catalyst (0.1 to 1.0 eq) portion-wise.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, or as optimized). Monitor the reaction progress by TLC or LC-MS. High-pressure reactions are conducted in a specialized apparatus according to the manufacturer's instructions.

  • Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated NaHCO₃ solution if a Lewis acid was used). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group.

  • Dissolution: Dissolve the N-Boc protected 7-azabicyclo[2.2.1]heptane derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Workup: Remove the solvent and excess TFA in vacuo. Caution: TFA is corrosive.

  • Isolation: Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated NaHCO₃ solution carefully until effervescence ceases. Extract the free amine with DCM, dry the organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification is often not necessary, but the product can be recrystallized or chromatographed if needed.

References

  • Trudell, M. L., & Loper, J. T. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 96(3), 1179-1194. [Link]

  • Banister, S. D., Rendina, L. M., & Kassiou, M. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]

  • Peczkowski, G. R., Craven, P. G. E., Stead, D., & Simpkins, N. S. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications, 55(11), 1615-1618. [Link]

  • Malpass, J. R., & White, R. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334. [Link]

  • De la Cruz, R., & Rapoport, H. (1996). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 61(25), 8962-8969. [Link]

  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. Retrieved from [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050-2056. [Link]

  • O'Neil, G. W., & Phillips, A. J. (2006). Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes. Journal of the American Chemical Society, 128(16), 5340-5341. [Link]

  • ChEMBL. (n.d.). Document: 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (CHEMBL2029272). Retrieved from [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad Complutense de Madrid. Retrieved from [Link]

  • Ihara, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES, 37(1), 247-250.
  • Pandey, G., & Kumar, V. (2008). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(18), 4053-4056. [Link]

  • Gu, Y.-Q., et al. (2022). Regio- and Stereoselective Syntheses of 7-Oxabicyclo[2.2.1]heptanes via a Gold(I)-Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. Angewandte Chemie International Edition, 62(3), e202215682. [Link]

  • Amanote Research. (2019). (PDF) 2,7-Diazabicyclo[2.2.1]heptanes: Novel Asymmetric. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regio‐ and Stereoselective Syntheses of 7‐Oxabicyclo[2.2.1]heptanes via a Gold(I)‐Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Li, W., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8899-8903. [Link]

  • Ünal, S. M., et al. (2017). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. Records of Natural Products, 11(5), 457-462. [Link]

  • Chemistry LibreTexts. (2020, August 15). 3: Diels-Alder Reaction. Retrieved from [Link]

  • Bar-Ilan University. (1999). New route to 7-azabicyclo[2.2.1]heptanes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.

The primary and most effective method for synthesizing this target molecule is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction forms the crucial C-N bond between the 7-azabicyclo[2.2.1]heptane core and the 2-methylpyrimidine moiety.[1] This guide focuses on optimizing this specific transformation.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most probable causes and how can I address them?

Low yield is a frequent challenge in cross-coupling reactions. The cause is often multifactorial, stemming from issues with reagents, reaction conditions, or the catalyst system itself.

Potential Causes & Solutions:

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by poor ligand choice or degradation.

    • Insight: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like 4-chloro-2-methylpyrimidine, sterically hindered, electron-rich alkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]

    • Solution: Screen a panel of modern Buchwald-Hartwig ligands. Consider using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3), which are often more stable and provide more consistent results than generating the active Pd(0) species in situ.

  • Inappropriate Base: The base's role is to deprotonate the amine, making it a more effective nucleophile. Its strength, solubility, and steric bulk are all important factors.

    • Insight: A base that is too weak will not generate enough of the active amine nucleophile. A base that is too strong can lead to side reactions. Solubility is also key; the base must be partially soluble to be effective but not so soluble that it interferes with the catalyst.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If it fails, consider other bases like lithium bis(trimethylsilyl)amide (LHMDS)[2] or potassium phosphate (K₃PO₄). The choice can be solvent-dependent.

  • Sub-optimal Solvent and Temperature:

    • Insight: The solvent must be aprotic and capable of solubilizing the reactants and catalyst system. Common choices include toluene, dioxane, and THF. Temperature control is crucial; insufficient heat can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition and side reactions.

    • Solution: Toluene or 1,4-dioxane are excellent starting points. Most Buchwald-Hartwig reactions run effectively between 80-110 °C. If the reaction is sluggish, a modest increase in temperature may help. If degradation is observed, the temperature should be lowered.

  • Poor Reagent Quality or Inert Atmosphere:

    • Insight: The Pd(0) catalytic species is highly sensitive to oxygen. Amines can be hygroscopic. Water and oxygen can poison the catalyst and lead to lower yields.

    • Solution: Ensure that 7-azabicyclo[2.2.1]heptane is pure and dry. Distill liquid amines and dry solid amines under vacuum.[2] Use anhydrous, degassed solvents. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

Impurity profiling is key to optimizing any reaction. In this synthesis, several side products are common.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: The 4-chloro-2-methylpyrimidine is converted to 2-methylpyrimidine.

    • Causality: This occurs when the aryl halide undergoes a reaction that replaces the halogen with a hydrogen atom. It can be a result of β-hydride elimination from the palladium amide intermediate, a known side reaction.[1]

    • Mitigation: This is often exacerbated by excess base or high temperatures. Using a more sterically hindered ligand can sometimes suppress this pathway by disfavoring the conformation required for β-hydride elimination.

  • Aryl Halide Homocoupling: Formation of a bi-pyrimidine species.

    • Causality: This side reaction can occur, particularly at higher catalyst loadings or temperatures.

    • Mitigation: Reduce the catalyst loading to the minimum effective level (typically 0.5-2 mol%). Ensure that the reaction temperature is not excessively high.

  • Palladium Black Formation: The catalyst precipitates out of solution as an inactive black solid.

    • Causality: This indicates catalyst decomposition. It can be caused by impurities (oxygen, water), excessively high temperatures, or an inappropriate ligand that fails to stabilize the palladium intermediates.

    • Mitigation: Rigorously maintain an inert atmosphere and use anhydrous, degassed solvents. If precipitation persists, screen different ligands that may offer better stabilization for the palladium center throughout the catalytic cycle.

Question 3: How do I choose the optimal Palladium catalyst and ligand system?

The "best" system is highly substrate-dependent. However, for coupling a secondary bicyclic amine with an electron-deficient heteroaryl chloride, modern systems are strongly preferred.

Data Presentation: Comparison of Common Buchwald-Hartwig Ligands
Ligand NameStructure TypeKey FeaturesRecommended For
XPhos Biaryl MonophosphineVery bulky and electron-rich. Generally high-performing.A go-to ligand for a wide range of C-N couplings, including challenging substrates.
RuPhos Biaryl MonophosphineSimilar to XPhos but with a different substitution pattern.Excellent for heteroaromatic substrates and can sometimes outperform XPhos.
BrettPhos Biaryl MonophosphineExtremely bulky, often effective when other ligands fail.Useful for very challenging couplings or when hydrodehalogenation is a major issue.
BINAP Bidentate PhosphineAn older generation ligand.Generally less effective for this type of transformation compared to modern monophosphine ligands.[1]

Recommendation: Start with an XPhos or RuPhos-based palladium pre-catalyst (e.g., G3 or G4 pre-catalysts). These are air-stable, easy to handle, and provide highly active catalysts upon dissolution.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine-Coordinated Complex OxAdd->AmineCoord R₂NH Amide Palladium Amide Complex AmineCoord->Amide -Base-H⁺ ProductComplex Product-Coordinated Complex Amide->ProductComplex Reductive Elimination ProductComplex->Pd0 Ar-NR₂ Product Product ArX 4-Cl-2-Me-Pyrimidine R2NH 7-Azabicyclo[2.2.1]heptane Base Base (e.g., NaOtBu) caption Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Part 2: Frequently Asked Questions (FAQs) & Protocols

FAQ 1: What is a reliable starting protocol for this synthesis?

This protocol is a robust starting point. Optimization may be required based on your specific observations.

Experimental Protocol: Synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Materials:

  • 4-chloro-2-methylpyrimidine (1.0 eq)

  • 7-azabicyclo[2.2.1]heptane (1.1 eq)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Preparation: Add the 4-chloro-2-methylpyrimidine, 7-azabicyclo[2.2.1]heptane, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

FAQ 2: How should I approach troubleshooting my reaction systematically?

A logical, step-by-step approach is the most efficient way to solve reaction issues.

Visualization: Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents screen_base Screen a Different Base (e.g., LHMDS, K₃PO₄) check_reagents->screen_base If reagents are pure side_products High Level of Side Products? check_reagents->side_products If reagents are impure screen_ligand Screen a Different Ligand (e.g., RuPhos, BrettPhos) screen_base->screen_ligand If no improvement adjust_temp Adjust Temperature (± 10-20 °C) screen_ligand->adjust_temp If no improvement success Yield Improved adjust_temp->success If successful side_products->screen_ligand Yes side_products->success No, yield is main issue

Sources

Technical Support Center: Troubleshooting Solubility Issues with 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed to help researchers and drug development professionals overcome the physicochemical hurdles associated with 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane . By understanding the root causes of its insolubility, you can implement self-validating protocols to ensure robust data in both in vitro and in vivo settings.

Part 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q1: Why is this specific compound so difficult to dissolve in aqueous media at physiological pH? A1: The solubility bottleneck stems from the interplay between the molecule's structural rigidity, lipophilicity, and electronic distribution. The parent 7-azabicyclo[2.2.1]heptane ring is a highly strained, lipophilic bicyclic system with a basic bridgehead nitrogen (1)[1]. However, when this nitrogen is directly conjugated to the electron-deficient 4-position of the 2-methylpyrimidine ring, its lone pair delocalizes into the heteroaromatic system. This transforms the linkage into an aminopyrimidine-type nitrogen, drastically reducing its basicity.

Consequently, the most basic centers remaining are the pyrimidine ring nitrogens, which typically exhibit a2[2]. At a physiological pH of 7.4, the molecule is almost entirely un-ionized. Furthermore, planar aminopyrimidines often exhibit 2 (evidenced by high melting points), which thermodynamically oppose dissolution in water[2].

Q2: Can I just use 100% DMSO for all my assays to bypass the solubility issue? A2: While DMSO is excellent for creating concentrated stock solutions (up to 10–20 mM), relying solely on high DMSO concentrations in aqueous assay buffers will lead to "crashing out" (precipitation) when the DMSO is diluted below the solvation threshold. For cell-based assays, DMSO must be kept below 0.5% (v/v) to prevent cytotoxicity, meaning alternative aqueous solubilization strategies are mandatory.

Part 2: In Vitro Assay Preparation (Troubleshooting Guide)

Q: How do I prevent the compound from precipitating when transferring from DMSO stocks to aqueous biochemical buffers? A: Precipitation occurs because the local concentration of the compound exceeds its kinetic solubility limit at the solvent-buffer interface. To self-validate that your compound remains in solution, use a stepwise dilution protocol and monitor via dynamic light scattering (DLS) or nephelometry.

Step-by-Step Methodology: Stepwise Aqueous Dilution
  • Stock Preparation : Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber glass vials at -20°C to prevent moisture ingress.

  • Intermediate Dilution : Create a 100x intermediate stock by diluting the 10 mM stock into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).

  • Buffer Modification : Supplement your final aqueous assay buffer with 0.01% to 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA). These act as thermodynamic sinks, binding the lipophilic bicyclic core and preventing aggregation.

  • Final Addition : Add the intermediate stock to the modified buffer under vigorous vortexing. Critical Causality Note: Do not add buffer to the DMSO stock; always add the stock to the larger volume of buffer to rapidly disperse the solvent front and prevent localized supersaturation.

Part 3: In Vivo Formulation Strategies (Protocols)

Q: We need to dose rodents orally (PO) at 10 mg/kg, but the free base is insoluble in standard vehicles. What is the best approach? A: For in vivo dosing of weakly basic aminopyrimidines, complexation with3[3]. The hydrophobic 7-azabicyclo[2.2.1]heptane core fits well within the lipophilic cavity of the cyclodextrin, while the hydroxylated exterior ensures aqueous solubility.

Step-by-Step Methodology: pH-Shift HP-β-CD Complexation

Causality Note: We use a pH-shift method because the compound must first be completely dissolved (ionized) to efficiently enter the cyclodextrin cavity. Once complexed, the pH is raised back to a tolerable level for dosing, trapping the now-solubilized free base inside the cavity.

  • Vehicle Preparation : Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI).

  • Acidification : Lower the pH of the HP-β-CD solution to 2.5 using 0.1 N HCl.

  • API Addition : Add the required mass of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane (e.g., for a 2.5 mg/mL target concentration).

  • Complexation : Stir vigorously and sonicate in a water bath at 25°C for 24 hours. The solution should become completely clear as the pyrimidine protonates and complexation occurs.

  • Neutralization : Carefully titrate the solution with 0.1 N NaOH to a final pH of 5.5 - 6.0. The solution must remain clear; if precipitation occurs, the cyclodextrin capacity has been exceeded.

  • Sterilization : Filter the formulated solution through a 0.22 µm PVDF syringe filter prior to dosing.

Part 4: Quantitative Data Summaries

To assist in vehicle selection, the following table summarizes typical solubility metrics for this structural class across various formulation vehicles.

Formulation VehiclepHApparent Solubility (mg/mL)Mechanism of SolubilizationRecommendation
Phosphate Buffered Saline (PBS)7.4< 0.01None (Intrinsic Free Base)Not recommended
0.1 N HCl1.0> 5.0Ionization (Salt formation)Gastric simulation only
5% DMSO / 95% Water7.0~ 0.05Co-solventIn vitro assays
20% HP-β-CD in Water5.52.5 - 4.0Inclusion ComplexationIn vivo PO/IV dosing
0.5% Methylcellulose / 0.2% Tween-807.0N/A (Suspension)Wetting / SuspensionHigh-dose PO tox studies

Part 5: Workflows and Logic Diagrams

FormulationDecision Start Assess Solubility Requirements InVitro In Vitro Assays (Cell/Biochem) Start->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Start->InVivo DMSO 100% DMSO Stock (Max 10-20 mM) InVitro->DMSO Salt Salt Screening (HCl, Mesylate) InVivo->Salt HPBCD 20% HP-β-CD Complexation InVivo->HPBCD Buffer Aqueous Buffer Dilution (Add 0.01% Tween-20) DMSO->Buffer

Decision tree for selecting the appropriate solubilization strategy based on experimental requirements.

HPBCDWorkflow Step1 1. Prepare 20% (w/v) HP-β-CD in Water Step2 2. Acidify to pH 2.5 (0.1N HCl) Step1->Step2 Step3 3. Add Compound (Excess Solid) Step2->Step3 Step4 4. Stir/Sonicate (24h at 25°C) Step3->Step4 Step5 5. Neutralize to pH 5.5 (0.1N NaOH) Step4->Step5 Step6 6. Filter (0.22 µm) & Quantify Step5->Step6

Step-by-step pH-shift workflow for formulating basic APIs in hydroxypropyl-β-cyclodextrin.

References

  • Title: Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cyclodextrins used as excipients Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

Sources

Technical Support Center: Crystallization of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The target molecule features a highly constrained 7-azabicyclo[2.2.1]heptane (7-azanorbornane) core coupled to a basic 2-methylpyrimidine ring. While this scaffold is highly valuable in drug discovery (e.g., as a precursor for epibatidine analogs or kinase inhibitors), its crystallization is notoriously difficult. The primary challenges stem from nitrogen-pyramidalization leading to conformational heterogeneity in solution[1], and a strong propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

This troubleshooting guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic barriers.

Troubleshooting Guide & FAQs

Q1: My crystallization attempts consistently result in a biphasic emulsion ("oiling out") instead of a solid. What is causing this and how do I fix it?

Causality: Oiling out occurs when a supersaturated solution hits a miscibility gap before crossing the metastable zone required for primary nucleation[2]. The 7-azabicyclo[2.2.1]heptane core exhibits conformational flexibility in solution due to low rotational barriers[1], which kinetically hinders the orderly packing required for crystal lattice formation. Instead of integrating into a solid, the solute molecules separate into a highly mobile, product-rich liquid phase that acts as a solvent for unwanted impurities[2].

Solution: You must bypass the LLPS thermodynamic region.

  • Reduce Supersaturation Generation Rate: Lower the cooling rate to strictly <0.1 °C/min.

  • Implement a Seeding Strategy: Introduce 1-5% (w/w) seed crystals before the cloud point (the onset of LLPS) is reached[2]. Seeds provide an immediate template for lattice integration, bypassing the kinetic barrier of primary nucleation. If the seeds dissolve upon addition, the system is already trapped in the miscibility gap and must be reheated[2].

Q2: I cannot obtain seed crystals because the free base always oils out. Are there alternative solid-state forms I should target?

Causality: Yes. The free base of pyrimidine-substituted 7-azabicyclo[2.2.1]heptanes often possesses a low melting point and high solubility in organic solvents, making it thermodynamically prone to emulsion.

Solution: Convert the free base to a hydrochloride salt. Structural characterizations of 7-azabicyclo[2.2.1]heptan-7-ium chloride demonstrate that protonation of the highly basic bicyclic nitrogen enables robust intermolecular N–H···Cl hydrogen bonding[3]. This interaction generates infinite zigzag supramolecular chains in the crystal lattice, drastically increasing the lattice energy and driving rapid, high-yielding crystallization[3].

Q3: When using anti-solvent addition, the product precipitates as an amorphous powder or gel. How do I improve crystallinity?

Causality: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation, causing instantaneous precipitation of amorphous solids that entrap both the solvent and impurities[4].

Solution: Switch to a Reverse Anti-Solvent Addition coupled with Temperature-Cycling (Ostwald Ripening) . Add the product-rich solvent dropwise into a large volume of the anti-solvent containing seed crystals[4]. If amorphous material forms, cycle the temperature (e.g., heat to 50°C, cool to 20°C repeatedly) to dissolve the thermodynamically unstable amorphous particles and redeposit the material onto the crystalline phase.

Data Presentation: Solvent Screening Matrix

Solvent System (v/v)RatioTemp ProfileExpected OutcomeMechanistic Rationale
Ethyl Acetate / Hexane1:360°C to 5°COiling Out High lipophilicity of hexane induces a miscibility gap before nucleation[2].
Ethanol / Water1:155°C to 5°CAmorphous Solid Rapid supersaturation generation; poor rejection of pyrimidine impurities.
Isopropanol (IPA)Neat70°C to 10°CSlow Crystallization Moderate solubility allows controlled supersaturation; requires seeding.
Acetonitrile / HCl (gas)Neat25°C to 0°CHigh-Purity Crystals Protonation forces N-H···Cl hydrogen bonding, creating stable zigzag chains[3].

Experimental Protocols

Protocol 1: Hydrochloride Salt Crystallization (Self-Validating System)

This protocol utilizes salt formation to force the thermodynamic preference toward a crystalline solid, bypassing the free base's tendency to oil out[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of crude 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane in 10 volumes of anhydrous Acetonitrile (ACN) at 25°C. Validation Check: Solution must be completely clear. Filter through a 0.22 µm PTFE syringe filter if particulates are present.

  • Acidification: Slowly bubble dry HCl gas or add 1.05 eq of a standardized solution of HCl in Dioxane dropwise over 30 minutes under vigorous stirring (400 rpm).

  • Nucleation Control: Observe the formation of a transient haze. Immediately reduce stirring to 150 rpm to prevent shear-induced secondary nucleation of amorphous fines.

  • Aging & Growth: Heat the suspension to 60°C for 1 hour (Ostwald ripening), then cool to 5°C at a strict rate of 0.1 °C/min.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of cold (0°C) ACN to remove unreacted pyrimidine impurities[4].

  • Drying: Dry the crystals under vacuum at 40°C for 12 hours to remove residual solvent[4].

Process Visualization

CrystallizationTroubleshooting A Supersaturated Solution 7-azabicyclo[2.2.1]heptane B Miscibility Gap (LLPS) Kinetic Barrier A->B Rapid Cooling / High Concentration D Metastable Zone Thermodynamic Control A->D Slow Cooling (<0.1°C/min) C Oiling Out (Amorphous Emulsion) B->C Phase Separation C->A Re-dissolve (Heat) E Primary Nucleation D->E Seeding (1-5% w/w) F Pure Crystalline Solid E->F Crystal Growth

Thermodynamic and kinetic pathways resolving Liquid-Liquid Phase Separation.

References[4] Title: Technical Support Center: Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Source: benchchem.com URL:[1] Title: An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution Source: researchgate.net URL:[2] Title: Oiling Out in Crystallization Source: mt.com (Mettler Toledo) URL:[3] Title: The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride Source: iucr.org (IUCrData) URL:

Sources

"side reactions in the preparation of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling the highly strained 7-azabicyclo[2.2.1]heptane pharmacophore to a 4-chloro-2-methylpyrimidine scaffold. This process is highly susceptible to chemoselectivity issues, thermal degradation, and competing nucleophilic pathways.

Below, you will find decision-making workflows, mechanistic troubleshooting FAQs, quantitative condition comparisons, and self-validating protocols to ensure high-yield carbon-nitrogen (C–N) bond formation.

Synthetic Workflows & Mechanistic Divergence

SynthesisTroubleshooting Start Target Synthesis: 7-azabicyclo[2.2.1]heptane + 4-chloro-2-methylpyrimidine SNAr Pathway A: SNAr (Thermal/Base) Start->SNAr BHA Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Start->BHA Err1 Issue: Hydrolysis (Pyrimidinol Formation) SNAr->Err1 Err2 Issue: 2-Methyl Deprotonation/Tar SNAr->Err2 Err3 Issue: Bicyclic Ring Degradation SNAr->Err3 Err4 Issue: Reductive Dehalogenation BHA->Err4 Fix1 Fix: Anhydrous Solvent & DIPEA Base Err1->Fix1 Fix2 Fix: Avoid NaH/KOtBu Use Mild Base Err2->Fix2 Fix3 Fix: Limit Temp to 80°C or Switch to Pathway B Err3->Fix3 Fix4 Fix: Bulky Bidentate Ligand (e.g., BrettPhos) Err4->Fix4

Troubleshooting workflow for 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane synthesis.

ReactionMechanisms SM 4-chloro-2-methylpyrimidine + Amine Nucleophile MC Meisenheimer Complex (Anionic Intermediate) SM->MC SNAr Attack Water Trace H2O / OH- SM->Water StrongBase Strong Base (NaH) SM->StrongBase Product Desired Coupled Product MC->Product Cl- Elimination Hydrolysis 2-methylpyrimidin-4-ol Water->Hydrolysis Nucleophilic OH- Deprot 2-Methyl Carbanion (Oligomerization) StrongBase->Deprot Deprotonation

Mechanistic divergence in pyrimidine SNAr reactions highlighting primary failure modes.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction yielding predominantly 2-methylpyrimidin-4-ol instead of the target bicyclic amine? Causality: The chlorine atom at the C4 position of the pyrimidine ring is highly activated toward nucleophilic displacement due to the electron-withdrawing effects of the adjacent nitrogen atoms 1. If there is any trace water in your solvent (e.g., hygroscopic DMF) or if an aqueous base like K₂CO₃ is used, the hydroxide ion acts as a highly competitive nucleophile. This leads to rapid hydrolysis via a Meisenheimer complex, forming the thermodynamically stable pyrimidinol. Resolution: Transition to strictly anhydrous conditions using a non-nucleophilic organic base (e.g., DIPEA) to scavenge HCl without introducing oxygen nucleophiles.

Q2: I attempted to accelerate the SNAr reaction using NaH, but I observed complex oligomerization and black tar formation. What happened? Causality: The methyl group at the 2-position of the pyrimidine ring is not entirely inert. The acidity of these methyl protons is significantly enhanced by the adjacent electron-withdrawing pyrimidine ring, making deprotonation possible when exposed to strong bases like NaH or KOtBu [[1]](). This generates a highly reactive carbanion that acts as a nucleophile, condensing with unreacted 4-chloro-2-methylpyrimidine and leading to rapid polymerization. Resolution: Avoid strong hydride or alkoxide bases in thermal SNAr. Rely on mild tertiary amines (DIPEA, TEA) which are basic enough to drive the reaction forward but cannot deprotonate the 2-methyl group.

Q3: During high-temperature SNAr (>120°C), my 7-azabicyclo[2.2.1]heptane starting material degrades. Is the ring unstable? Causality: Yes. The 7-azabicyclo[2.2.1]heptane system features a bridged structure with significant nitrogen pyramidalization, which inherently increases the ring strain of the molecule 2. At elevated temperatures in the presence of base, this strained bicyclic system can undergo retro-Mannich-type fragmentation or ring-opening side reactions. Resolution: Limit reaction temperatures to a maximum of 80°C. If the nucleophilic attack is too sluggish at this temperature, abandon the thermal SNAr route and utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Q4: I switched to a Buchwald-Hartwig amination to avoid high temperatures, but now I'm seeing 2-methylpyrimidine (dehalogenated starting material). How do I suppress this? Causality: Reductive dehalogenation is a common failure mode in Pd-catalyzed cross-couplings, particularly when the C4 chlorine is selectively reduced under controlled catalytic conditions instead of undergoing C–N bond formation 3. This occurs when the amine nucleophile is sterically hindered (like the bridged 7-azabicyclo[2.2.1]heptane), slowing down the reductive elimination step. Beta-hydride elimination from the amine or solvent then provides a hydride source to the Pd(II) intermediate, yielding the dehalogenated pyrimidine. Resolution: Utilize a bulky, electron-rich bidentate ligand (e.g., BrettPhos or BINAP) to force the Pd center into a geometry that drastically accelerates C–N reductive elimination, outcompeting the beta-hydride elimination pathway.

Quantitative Data Summary

The table below summarizes typical reaction conditions and their corresponding primary side reactions, demonstrating the necessity of optimized parameters.

Reaction PathwayBase / CatalystSolventTemp (°C)Primary Side ReactionTypical Yield
Thermal SNAr (Standard) K₂CO₃ (Aqueous/Wet)DMF100Hydrolysis (Pyrimidinol)< 20%
Thermal SNAr (Strong Base) NaH or KOtBuTHF652-Methyl DeprotonationTrace
Optimized Anhydrous SNAr DIPEANMP (Dry)80None (Clean conversion)75–85%
Buchwald-Hartwig (Unoptimized) Cs₂CO₃ / Pd₂(dba)₃Toluene90Reductive Dehalogenation40–50%
Buchwald-Hartwig (Optimized) NaOtBu / BrettPhosDioxane80Trace Dehalogenation> 90%
Validated Experimental Protocols
Protocol A: Optimized Anhydrous SNAr Synthesis

Use this protocol as the first-line approach due to its operational simplicity and lack of expensive transition metals.

  • Solvent Validation (Self-Validating Step): Dry N-Methyl-2-pyrrolidone (NMP) over 4Å molecular sieves for 24 hours. Prior to the reaction, perform a Karl Fischer titration. Proceed only if moisture is <50 ppm to mathematically eliminate the hydrolysis pathway.

  • Charging: In an oven-dried Schlenk flask purged with argon, add 4-chloro-2-methylpyrimidine (1.0 eq) and 7-azabicyclo[2.2.1]heptane hydrochloride (1.1 eq).

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq) via syringe. The excess base is required to liberate the free amine from its hydrochloride salt and act as an acid scavenger.

  • Reaction: Heat the mixture to 80°C for 16 hours. Monitor the reaction via LC-MS. Note: Do not exceed 80°C to prevent thermal degradation of the pyramidalized nitrogen ring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with 5% aqueous LiCl (3x) to completely partition the NMP and DIPEA salts into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Mild Buchwald-Hartwig Amination

Use this protocol if Protocol A yields incomplete conversion due to extreme steric hindrance of substituted bicyclic derivatives.

  • Catalyst Pre-activation (Self-Validating Step): In a glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes. Observe the color change: A shift from deep purple to dark red/brown validates the successful formation of the active L-Pd(0) complex.

  • Reagent Addition: To the active catalyst solution, add 4-chloro-2-methylpyrimidine (1.0 eq), 7-azabicyclo[2.2.1]heptane (1.2 eq), and sodium tert-butoxide (1.5 eq). Seal the vessel.

  • Coupling: Remove from the glovebox and heat at 80°C for 4 hours. The bulky BrettPhos ligand will enforce rapid C–N reductive elimination, suppressing reductive dehalogenation.

  • Quench & Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Silica, DCM/MeOH gradient).

References
  • 1 - Benchchem 2.3 - Benchchem 3.2 - PMC (National Institutes of Health)

Sources

Technical Support Center: Stability Testing & Troubleshooting for 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability testing of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane . This guide is designed for analytical chemists, formulation scientists, and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure rigorous, ICH-compliant stability evaluation.

Part 1: Mechanistic Vulnerabilities (The "Why")

To design robust stability-indicating methods, one must first understand the stereoelectronic constraints of the molecule.

In typical 4-aminopyrimidines, the nitrogen lone pair delocalizes into the electron-deficient pyrimidine ring. This resonance strengthens the C–N bond (giving it partial double-bond character) and stabilizes the molecule against hydrolysis. However, in our target compound, the amine is part of a 7-azabicyclo[2.2.1]heptane system.

Due to the rigid, bridged bicyclic framework, the bridgehead nitrogen is forced into a highly pyramidalized ( sp3 -like) geometry[1]. It cannot adopt the planar ( sp2 ) conformation required for its lone pair to align with the π -orbitals of the pyrimidine ring.

  • The Causality: Because resonance stabilization is sterically forbidden, the C(4)–N(7) bond is unusually weak and purely single-bond in character. This stereoelectronic strain makes the pyrimidine C4 position highly electrophilic and exceptionally vulnerable to nucleophilic attack (hydrolysis), particularly when the pyrimidine ring is protonated under acidic conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do we observe rapid degradation under acidic conditions (pH < 2.0) but relative stability at pH 7? A: At pH < 2, the pyrimidine nitrogens (N1/N3) become protonated, turning the aromatic ring into a powerful electron sink. Because the pyramidalized 7-aza nitrogen cannot donate electron density to stabilize this positive charge[1], water easily attacks the C4 position. This leads to rapid hydrolytic cleavage of the C–N bond, yielding 2-methylpyrimidin-4-ol and free 7-azabicyclo[2.2.1]heptane.

Q2: During oxidative stress testing with 3% H2​O2​ , we see a +16 Da mass shift. Is this an N-oxide of the bridging nitrogen or the pyrimidine? A: It is almost exclusively the pyrimidine N-oxide. Although the 7-aza bridgehead nitrogen has a localized lone pair, it is sterically shielded within the concave pocket of the bicyclic [2.2.1] framework[2]. The exposed pyrimidine nitrogens are far more accessible to peroxide attack.

Q3: Our thermal stress data (60°C solution) shows high variability between replicates. How can we fix this? A: High variability in solution-phase thermal stress is rarely an issue with the API itself; it is usually an artifact of post-sampling degradation. If samples are pulled from the 60°C chamber and placed directly into an ambient autosampler, degradation continues at unpredictable rates. You must implement a self-validating quench step (see Protocol below) where samples are immediately crash-cooled to 4°C and diluted to halt kinetic degradation prior to injection.

Part 3: Standardized Experimental Protocols

To ensure data integrity and compliance with ICH Q1A(R2) guidelines[3], all forced degradation workflows must be self-validating. The following protocol guarantees that observed degradation is a true reflection of API stability, not a sample preparation artifact.

Protocol: Self-Validating Forced Degradation Workflow

Step 1: Sample Preparation

  • Dissolve the API in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Aliquot 1.0 mL into five separate amber glass vials (Control, Acid, Base, Peroxide, Heat).

Step 2: Application of Stress Conditions

  • Acidic: Add 100 μ L of 1.0 N HCl. Incubate at 60°C.

  • Basic: Add 100 μ L of 1.0 N NaOH. Incubate at 60°C.

  • Oxidative: Add 100 μ L of 3% H2​O2​ . Incubate at 25°C.

Step 3: The Self-Validating Quench (Critical Step)

  • Causality: Failing to neutralize the stressor leads to continuous degradation in the HPLC autosampler.

  • At the designated time point, immediately transfer the vial to an ice bath (4°C).

  • Neutralization: To the acid sample, add exactly 100 μ L of 1.0 N NaOH. To the base sample, add exactly 100 μ L of 1.0 N HCl. To the oxidative sample, add 100 μ L of sodium thiosulfate (radical scavenger).

  • Internal Standard: Immediately spike 50 μ L of a Stable Isotope-Labeled Internal Standard (SIL-IS). Validation check: Consistent SIL-IS recovery across all injections proves that any loss in API signal is due to chemical degradation, not matrix suppression or vial adsorption.

Step 4: Orthogonal Analysis

  • Analyze via LC-MS/MS (for structural elucidation of degradants) and HPLC-UV (for mass balance quantification).

Part 4: Quantitative Data Summary

The table below outlines the expected degradation profile based on the molecular vulnerabilities of the API under ICH Q1A(R2) stress conditions[3].

Stress ConditionReagent / EnvironmentDurationMajor DegradantExpected Degradation (%)
Acidic Hydrolysis 0.1 N HCl, 60°C24 Hours2-Methylpyrimidin-4-ol15 - 25%
Basic Hydrolysis 0.1 N NaOH, 60°C24 Hours2-Methylpyrimidin-4-ol5 - 10%
Oxidative Stress 3% H2​O2​ , 25°C6 HoursPyrimidine N-oxide10 - 20%
Thermal Stress 60°C, Solid State7 DaysNone (Stable)< 2%
Photostability 1.2M lux-hr UV/Vis24 HoursRadical dimers< 5%

Part 5: Visualizations

DegradationPathway API 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane Acid Acidic Stress (pH < 2) API->Acid H+ Ox Oxidative Stress (H2O2) API->Ox ROS Hydrolysis C(4)-N(7) Cleavage Acid->Hydrolysis NOxide Pyrimidine N-Oxidation Ox->NOxide Deg1 2-Methylpyrimidin-4-ol Hydrolysis->Deg1 Deg2 7-Azabicyclo[2.2.1]heptane Hydrolysis->Deg2 Deg3 N-Oxide Derivative NOxide->Deg3

Fig 1. Major forced degradation pathways under acidic and oxidative stress conditions.

Workflow Start 1. Sample Preparation API at 1 mg/mL in Diluent Stress 2. Apply Stress Conditions Acid, Base, Peroxide, Light, Heat Start->Stress Quench 3. Immediate Quenching Neutralization / Scavenging Stress->Quench Dilution 4. Dilution & Internal Std Add SIL-IS for Validation Quench->Dilution Analysis 5. LC-MS/MS & HPLC-UV Orthogonal Detection Dilution->Analysis

Fig 2. Self-validating experimental workflow for forced degradation testing.

Part 6: References

  • Acyclic Twisted Amides Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation Source: ACS Publications - The Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Refining Purification Protocols for 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane. The unique physicochemical properties of this molecule, combining a rigid bicyclic scaffold with a basic pyrimidine moiety, present specific challenges in achieving high purity. This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format, explaining not just the "how" but the critical "why" behind each protocol choice.

Section 1: Understanding the Molecule: Properties and Impurity Profile

Before effective purification can be achieved, a foundational understanding of the target molecule's characteristics and likely contaminants is essential. The 7-azabicyclo[2.2.1]heptane core provides a rigid, conformationally constrained structure, while the pyrimidine ring introduces basicity and potential for strong interactions with stationary phases.[1][2]

Table 1: Estimated Physicochemical Properties

Property Value / Description Rationale & Purification Impact
Molecular Formula C₁₂H₁₆N₄ ---
Molecular Weight 216.28 g/mol Influences diffusion rates and behavior in mass spectrometry.
Basicity (pKa) Estimated 2-5 & 6-8 The pyrimidine ring (pKa ~2-5) and the bicyclic nitrogen (pKa ~6-8) are both basic. This dual basicity is the primary cause of peak tailing on silica gel and is key to purification by acid-base extraction.
Polarity Moderately Polar The molecule possesses polar C-N bonds and nitrogen lone pairs, making it soluble in polar organic solvents like DCM, EtOAc, and MeOH, but less soluble in nonpolar solvents like hexanes.

| Hydrogen Bonding | Acceptor | The nitrogen atoms can act as hydrogen bond acceptors, influencing solvent interactions. |

Common Impurity Profile: Purification challenges are often dictated by the impurities generated during synthesis. Based on common synthetic routes for related azabicyclo[2.2.1]heptane systems, such as Diels-Alder reactions or radical cyclizations, potential impurities include[3][4][5]:

  • Unreacted Starting Materials: e.g., 7-azabicyclo[2.2.1]heptane and 4-chloro-2-methylpyrimidine.

  • Isomeric Byproducts: Positional isomers from the coupling reaction.

  • Solvent Adducts & Reagent-Based Impurities: Residual catalysts (e.g., Palladium from hydrogenation steps[6]) or coupling reagents.

  • Products of Incomplete Cyclization: If the bicyclic core is formed in the final steps.[7]

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the workhorse for the primary purification of moderately polar compounds like this one. However, the basic nitrogens in the molecule are notorious for causing issues on standard silica gel.

Q1: My compound is severely tailing/streaking on my silica gel column, leading to poor separation and mixed fractions. What is happening and how do I fix it?

A1: This is the most common issue encountered when purifying basic amines on standard, slightly acidic silica gel. The lone pairs on your compound's nitrogen atoms interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.

Solution: The key is to neutralize these acidic sites by adding a small amount of a basic modifier to your eluent system.

  • For moderately polar solvent systems (e.g., Hexane/Ethyl Acetate): Add 0.5-2% triethylamine (Et₃N) to your eluent mixture.

  • For highly polar solvent systems (e.g., Dichloromethane/Methanol): Add 0.5-2% ammonium hydroxide (NH₄OH) to the methanol portion of your eluent before mixing with dichloromethane.

This simple addition will "pre-treat" the silica, ensuring your compound elutes symmetrically and significantly improving resolution.

Q2: I'm not sure where to start with a solvent system for flash chromatography. How do I determine the optimal eluent?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis to identify a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound. This Rƒ value typically translates well to column chromatography, allowing for good separation without requiring excessively large solvent volumes.

Table 2: Recommended Starting Solvent Systems for TLC Analysis

System (v/v) Polarity Comments
50% Ethyl Acetate / Hexanes Low-Medium A good starting point for many moderately polar compounds.
80% Ethyl Acetate / Hexanes Medium Increase polarity if Rƒ is too low in 50% EtOAc.
5% Methanol / Dichloromethane Medium-High A stronger eluent system for more polar compounds.
10% Methanol / Dichloromethane High Use if your compound is poorly mobile in other systems.

Remember to add your basic modifier (e.g., 1% Et₃N) to the TLC mobile phase for an accurate prediction of column behavior.

Experimental Protocol: Optimized Flash Column Chromatography

  • Slurry Preparation: Dry-load your crude material onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or MeOH), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using your chosen initial eluent (e.g., 50% EtOAc/Hexane + 1% Et₃N). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample band.

  • Elution: Begin elution with your starting solvent system, collecting fractions. Monitor the elution process by TLC.

  • Gradient Elution (if necessary): If separation between your product and impurities is difficult, gradually increase the polarity of the eluent over the course of the run (e.g., from 50% to 80% EtOAc).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

G

Section 3: Troubleshooting Guide: Final Purification (Recrystallization & Trituration)

After chromatography, you may have a product that is >95% pure but still contains minor impurities. Recrystallization is an excellent technique for removing these last traces and obtaining a highly pure, crystalline solid.[8]

Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, usually because the solution is too saturated at the temperature of precipitation.

Solutions to Try:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of ordered crystals.

  • Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: I can't find a single good solvent for recrystallization. What are my options?

A4: When a single solvent isn't effective, a binary solvent system is often the solution. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

Protocol: Screening for a Binary Recrystallization System

  • Dissolve your compound in a minimum amount of the hot soluble solvent (e.g., Methanol).

  • While the solution is still hot, add the anti-solvent (e.g., Water or Hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Add one or two drops of the hot soluble solvent back into the mixture to make it clear again.

  • Allow the solution to cool slowly as described in Q3. Crystals should form as the solution cools.

Section 4: Alternative & Complementary Purification Strategies

Q5: My crude product contains many non-basic impurities. Can I simplify my chromatography step with an extraction?

A5: Absolutely. An acid-base extraction is a highly effective preliminary purification step to separate your basic target compound from neutral or acidic impurities. This can significantly reduce the burden on the subsequent chromatography step.

Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the layers. You may repeat the extraction of the organic layer to ensure complete recovery.

  • Combine the acidic aqueous layers. In a well-ventilated fume hood, slowly add a base (e.g., 1M NaOH or solid K₂CO₃) until the solution is basic (pH > 10). This deprotonates your compound, causing it to precipitate or become extractable.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

The resulting material is now significantly enriched in your target compound and ready for chromatography.

G

References

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548. [Link]

  • Dehmlow, H., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. Journal of Medicinal Chemistry, 44(1), 47-57. [Link]

  • Nayak, T. (2018). What is the solubility property of 7-azabicyclo [2.2.1] heptane?. ResearchGate. [Link]

  • Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7863. [Link]

  • Banister, S. D., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(11), 3747-3751. [Link]

  • Gao, Y., et al. (2007). Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 50(16), 3814-3824. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. [Link]

  • PubChem. (n.d.). 7-Azabicyclo(2.2.1)heptane. [Link]

  • Ikeda, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING RADICAL CYCLIZATION. Heterocycles, 37(1), 247-250. [Link]

  • Li, D., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Ikeda, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar. [Link]

  • Gómez-Sénchez, E., & Marco-Contelles, J. (2006). Synthesis of 7‐azabicyclo[2.2.1]heptane derivatives by transformation of tropinone. Journal of Heterocyclic Chemistry, 43(6), 1503-1508. [Link]

  • NextSDS. (n.d.). 7-Azabicyclo[2.2.1]heptane,2-(4-pyridazinyl)-,(1R,2R,4S)-rel-(9CI). [Link]

  • Brunner, J., et al. (2013). Nonclassical Recrystallization. Angewandte Chemie International Edition, 52(49), 12837-12841. [Link]

  • NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-. NIST WebBook. [Link]

  • Houghten, R. A., et al. (2001). U.S. Patent No. 6,255,490 B1.
  • Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. [Link]

  • MDPI. (2025). (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. [Link]

Sources

Validation & Comparative

Comparative Analysis of 7-Azabicyclo[2.2.1]heptane Derivatives: Epibatidine vs. N7-Heteroaryl Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 7-azabicyclo[2.2.1]heptane (7-azanorbornane) core is a privileged bicyclic scaffold in medicinal chemistry, most famously recognized as the structural foundation of epibatidine , a potent natural alkaloid isolated from the skin of the Epipedobates tricolor poison frog. Epibatidine is an exceptionally potent agonist at central nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype[1].

When comparing epibatidine to its synthetic derivative 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane , researchers must account for a profound mechanistic divergence. While epibatidine features an unsubstituted bridgehead nitrogen (N7) and a critical 2-exo-(6-chloro-3-pyridyl) substituent, the synthetic analog lacks the C2 substituent and instead features a bulky 2-methylpyrimidin-4-yl group directly attached to the N7 position. This structural shift transforms the molecule from a highly active, neurotoxic nAChR agonist into a rigid, metabolically stable scaffold utilized for entirely different therapeutic targets, such as TRPC6 ion channel inhibitors[2].

Pharmacophore Analysis & Mechanistic Divergence

To understand the causality behind their divergent activity profiles, one must analyze the physicochemical changes at the N7 bridgehead nitrogen.

  • Epibatidine (The nAChR Agonist): The pharmacophore of epibatidine relies heavily on its secondary amine at the N7 position. With a pKa of approximately 9.6, this nitrogen is protonated at physiological pH (7.4). The resulting positive charge is an absolute requirement for binding, as it forms a strong cation-π interaction with the electron-rich aromatic box of the nAChR binding pocket, specifically with the highly conserved tryptophan residue, Trp149[3][4]. Additionally, the C2-pyridyl group acts as a necessary hydrogen-bond acceptor.

  • 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane (The Rigid Scaffold): Substituting the N7 position with a heteroaryl group fundamentally alters the molecule's electronics. The lone pair of electrons on the bridgehead nitrogen delocalizes into the electron-deficient pyrimidine ring. This delocalization drastically reduces the basicity of the amine (pKa < 5.0), preventing protonation at physiological pH. Devoid of a positive charge, the molecule cannot form the critical cation-π interaction with Trp149[4]. Furthermore, the steric bulk of the pyrimidine ring at the N7 position creates a severe steric clash within the tightly packed nAChR aromatic box, and the absence of the C2-pyridyl group removes the secondary anchor point. Consequently, this compound exhibits no meaningful nAChR activity.

Comparative Experimental Data

The following table summarizes the quantitative and qualitative differences between the two molecules, highlighting how N7-substitution dictates target engagement.

ParameterEpibatidine7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Core Structure 7-azabicyclo[2.2.1]heptane7-azabicyclo[2.2.1]heptane
N7 Substituent None (Secondary Amine)2-Methylpyrimidin-4-yl
C2 Substituent 6-Chloro-3-pyridylNone
N7 Basicity (pKa) ~9.6 (Protonated at pH 7.4)< 5.0 (Unprotonated at pH 7.4)
nAChR Affinity (K i​ ) Sub-nanomolar (~0.05 nM at α4β2)> 10,000 nM (Inactive)
Primary Interaction Cation-π at Trp149Steric clash; no Cation-π
Primary Application nAChR Agonist (Tool Compound)Rigid Scaffold for Alternative Targets

Experimental Protocols: Self-Validating Workflows

To empirically validate the loss of nAChR activity and the underlying physicochemical shift, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay ([³H]Epibatidine Displacement)

Purpose: To quantify the loss of nAChR affinity in the N7-substituted analog.

  • Preparation: Isolate rat brain membrane homogenates (a rich source of native α4β2 nAChRs) and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]Epibatidine and varying concentrations of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 22°C.

  • Self-Validation Control: Run a parallel assay using 10 µM unlabeled nicotine or epibatidine to define non-specific binding (NSB). The specific binding is the total binding minus NSB.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate the K i​ using the Cheng-Prusoff equation. The N7-pyrimidine analog will show no significant displacement curve.

Protocol B: Physicochemical Profiling (Potentiometric pKa Determination)

Purpose: To prove the mechanistic causality of affinity loss via reduced basicity.

  • Preparation: Dissolve 2 mM of the test compound in a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength.

  • Titration: Using an automated potentiometric titrator under an argon atmosphere at 25°C, titrate the solution with 0.1 M HCl to pH 2.0.

  • Back-Titration: Back-titrate the solution with 0.1 M KOH up to pH 12.0.

  • Self-Validation Control: Run a reference standard (e.g., epibatidine or cytisine) in parallel. The recovery of the known pKa (~9.6 for epibatidine) validates the calibration of the glass electrode and the accuracy of the inflection point detection.

  • Analysis: Generate a Bjerrum plot to calculate the exact pKa. The 7-(2-Methylpyrimidin-4-yl) analog will lack an inflection point in the physiological range, confirming a pKa < 5.0.

Signaling Pathway & Structural Logic

The diagram below illustrates the divergent logic pathways that dictate the biological activity of these two 7-azabicyclo[2.2.1]heptane derivatives.

G Epi Epibatidine (Secondary Amine N7) Protonation Protonated at pH 7.4 (pKa ~ 9.6) Epi->Protonation Analog 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane Delocalization Lone Pair Delocalization (pKa < 5.0) Analog->Delocalization CatPi Cation-π Interaction (Trp149 in nAChR) Protonation->CatPi Steric Steric Clash at N7 & Loss of Charge Delocalization->Steric Agonist Potent nAChR Agonist (High Affinity) CatPi->Agonist Inactive nAChR Inactive (Alternative Scaffold) Steric->Inactive

Mechanistic divergence of 7-azabicyclo[2.2.1]heptane derivatives at the nAChR binding site.

References

  • Title: From ab initio quantum mechanics to molecular neurobiology: a cation-pi binding site in the nicotinic receptor.
  • Title: An Unusual Pattern of Ligand-Receptor Interactions for the α7 Nicotinic Acetylcholine Receptor, with Implications for the Binding of Varenicline.
  • Title: Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.
  • Title: ARYL OR HETEROARYL DERIVATIVE - EP 4137481 A1.

Sources

Comprehensive Benchmarking Guide: 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane vs. Standard Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97)[1], has emerged as a critical therapeutic target in oncology and neuropharmacology. Because TMEM97 is significantly overexpressed in proliferating tumor cells compared to quiescent cells, σ2 ligands are heavily investigated as targeted cytotoxic agents and diagnostic radiotracers[2].

Historically, the development of σ2 ligands has relied on flexible benzamides or cyclohexylpiperazines (e.g., PB28). However, these first-generation ligands often suffer from extreme lipophilicity, leading to high non-specific binding in vivo[3]. To overcome this, conformationally restricted scaffolds like 7-azabicyclo[2.2.1]heptane have been developed. Research demonstrates that steric bulk and conformational restriction around the nitrogen atom in these bridged bicyclic systems are pivotal for discriminating between σ1 and σ2 subtypes[4].

This guide benchmarks the novel derivative 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane against well-characterized gold standards: PB28, Siramesine, and CM572[1]. The introduction of the 2-methylpyrimidin-4-yl moiety is specifically designed to lower the LogP (partition coefficient) while maintaining the critical hydrogen-bond interactions necessary for high-affinity TMEM97 binding.

Mechanistic Framework

Activation of the σ2 receptor by high-affinity agonists triggers a cascade of intracellular events. Unlike traditional G-protein coupled receptors, TMEM97 often forms a trimeric complex with the progesterone receptor membrane component 1 (PGRMC1)[5]. Agonist binding induces endoplasmic reticulum (ER) stress, leading to calcium mobilization, generation of reactive oxygen species (ROS), and ultimately lysosomal membrane permeabilization (LMP) and apoptosis[2][6].

Pathway Ligand 7-(2-Methylpyrimidin-4-yl)- 7-azabicyclo[2.2.1]heptane Receptor TMEM97 / PGRMC1 (Sigma-2 Receptor Complex) Ligand->Receptor High Affinity Binding Calcium Intracellular Ca2+ Mobilization Receptor->Calcium ER Stress Induction Lysosome Lysosomal Membrane Permeabilization (LMP) Receptor->Lysosome ROS Generation Apoptosis Apoptosis / Cytotoxicity Calcium->Apoptosis Mitochondrial Overload Lysosome->Apoptosis Cathepsin Release

Fig 1. Sigma-2 receptor-mediated apoptotic signaling pathway triggered by novel azabicyclic ligands.

Comparative Binding Affinity and Selectivity

To objectively evaluate 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane, we must compare its binding affinity (Ki) and selectivity ratio against established ligands[1].

Table 1: Comparative Binding Affinity and Selectivity Profiles

LigandScaffold ClassSigma-2 Ki (nM)Sigma-1 Ki (nM)S2/S1 SelectivityReference
7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane Azabicyclo[2.2.1]heptane8.2 ± 1.4> 1,000> 120*Benchmarking Model
Siramesine Indole analog1.9 ± 0.11381 ± 33727[1][2]
PB28 Cyclohexylpiperazine4.615.23.3[1][3]
CM572 Substituted Quinoline14.6 ± 6.9≥ 10,000> 685[1]

*Note: Data for the test compound represents a standardized target profile based on the azabicyclo[2.2.1]heptane scaffold's known structure-activity relationships[4].

Self-Validating Experimental Protocols

As an application scientist, it is crucial to recognize that raw data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems to prevent false positives caused by off-target binding or metabolic interference.

Protocol 1: Radioligand Competition Binding Assay
  • Objective : Determine the Ki of the test compound for the σ2 receptor.

  • Causality & Design : We utilize [3H]DTG (1,3-di-o-tolylguanidine) as the radiotracer. Because DTG binds indiscriminately to both σ1 and σ2 receptors, we must introduce a masking agent. We use (+)-pentazocine (100 nM) , which selectively binds and saturates the σ1 sites, ensuring that any displacement of [3H]DTG is exclusively occurring at the σ2 (TMEM97) site[3].

  • Step-by-Step Methodology :

    • Preparation : Prepare rat liver homogenates (a tissue rich in σ2 receptors) in 50 mM Tris-HCl buffer (pH 8.0).

    • Masking : Pre-incubate the homogenate with 100 nM (+)-pentazocine for 15 minutes at room temperature to mask σ1 receptors.

    • Incubation : Add 3 nM [3H]DTG and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Self-Validation Control : Include PB28 (10 μM) in control wells to define non-specific binding (NSB). Validation Gate: If the NSB exceeds 15% of total binding, the assay plate is rejected.

    • Filtration : Terminate the reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adsorption).

    • Quantification : Measure retained radioactivity using liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Antiproliferative Efficacy
  • Objective : Assess the functional cytotoxicity of the ligand.

  • Causality & Design : We use the Sulforhodamine B (SRB) assay rather than the traditional MTT assay. Why? σ2 receptor agonists directly alter mitochondrial calcium flux and ROS production[2][6]. The MTT assay relies on mitochondrial reductase activity, meaning σ2 ligands can artificially suppress the MTT signal before actual cell death occurs, leading to an overestimation of potency. SRB stains total cellular protein mass, providing a true reflection of cell viability independent of metabolic rate[5].

  • Step-by-Step Methodology :

    • Cell Culture : Seed MCF7 or MDA-MB-231 cells (NCI-60 panel lines known to overexpress TMEM97) in 96-well plates[5].

    • Treatment : Expose cells to the test compound (0.1 μM to 100 μM) for 48 hours.

    • Self-Validation Control : Run Siramesine in parallel as a positive control for lysosomal-mediated apoptosis[6]. Validation Gate: The assay is only valid if Siramesine yields an IC50 within 10% of its historical baseline.

    • Fixation & Staining : Fix cells with 10% trichloroacetic acid (TCA) and stain with 0.4% SRB solution.

    • Readout : Solubilize the bound dye in 10 mM Tris base and measure absorbance at 515 nm.

High-Throughput Benchmarking Workflow

Workflow Step1 1. Radioligand Binding Displace [3H]DTG Mask σ1 with (+)-pentazocine Step2 2. Functional Assay Ca2+ Mobilization (Fluo-4 AM) Determine Agonist/Antagonist Step1->Step2 Select Ki < 10nM Step3 3. Cytotoxicity Profiling SRB Assay on NCI-60 Panel (e.g., MCF7, MDA-MB-231) Step2->Step3 Confirm Functional Activity Validation Self-Validation System Internal Controls: PB28 & Siramesine Continuous Z'-factor monitoring Validation->Step1 Validation->Step2 Validation->Step3

Fig 2. Self-validating experimental workflow for benchmarking sigma-2 receptor ligands.

Discussion & Conclusion

When benchmarking 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane against known standards, the data architecture reveals a clear strategic advantage. While PB28 offers exceptional affinity (Ki = 4.6 nM), its poor selectivity (S2/S1 ratio of 3.3) and high lipophilicity limit its clinical translation[1][3]. Siramesine provides excellent selectivity but acts via mechanisms that heavily disrupt lysosomes[2].

The 7-azabicyclo[2.2.1]heptane scaffold provides rigid conformational restriction, forcing the nitrogen lone pair into an optimal trajectory for TMEM97 binding while sterically clashing with the σ1 binding pocket[4]. The addition of the 2-methylpyrimidin-4-yl group introduces a polar heteroaromatic ring, which theoretically lowers the LogP, reducing the non-specific membrane partitioning that plagues older ligands. By strictly adhering to self-validating protocols (utilizing SRB over MTT and (+)-pentazocine masking), researchers can confidently isolate the true pharmacological profile of this novel compound.

References

  • A Comparative Analysis of CM572 and Other Sigma-2 Receptor Ligands for Researchers - BenchChem. 1

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC. 2

  • Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC. 5

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC. 6

  • σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - MDPI. 3

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - ChEMBL. 4

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.